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  • Product: tert-Butyl 4-bromo-2-methylbenzylcarbamate
  • CAS: 1352896-24-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate

This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway for tert-butyl 4-bromo-2-methylbenzylcarbamate. This compound is a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway for tert-butyl 4-bromo-2-methylbenzylcarbamate. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the construction of more complex molecular architectures. The presented synthesis is structured in a logical three-step sequence, designed for reproducibility and scalability in a research or process development setting. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and critical safety considerations to ensure both successful execution and a thorough understanding of the underlying chemical principles.

Introduction

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a bifunctional molecule incorporating a brominated aromatic ring and a Boc-protected benzylamine. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1] The Boc-protected amine provides a stable, yet readily deprotectable nitrogen source, crucial for subsequent amide bond formations or other nucleophilic additions. The strategic placement of the methyl group influences the electronic properties and steric environment of the molecule.

This guide details a robust three-step synthesis commencing with the selective bromination of 2-methylbenzonitrile, followed by the reduction of the nitrile functionality to a primary amine, and culminating in the protection of the amine with a tert-butoxycarbonyl (Boc) group.

Overall Synthetic Pathway

The synthesis of tert-butyl 4-bromo-2-methylbenzylcarbamate is achieved through the following three-step sequence:

Synthetic_Pathway 2-Methylbenzonitrile 2-Methylbenzonitrile 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile 2-Methylbenzonitrile->4-Bromo-2-methylbenzonitrile Step 1: Bromination (4-Bromo-2-methylphenyl)methanamine (4-Bromo-2-methylphenyl)methanamine 4-Bromo-2-methylbenzonitrile->(4-Bromo-2-methylphenyl)methanamine Step 2: Reduction tert-Butyl 4-bromo-2-methylbenzylcarbamate tert-Butyl 4-bromo-2-methylbenzylcarbamate (4-Bromo-2-methylphenyl)methanamine->tert-Butyl 4-bromo-2-methylbenzylcarbamate Step 3: Boc Protection

Caption: Three-step synthesis of tert-butyl 4-bromo-2-methylbenzylcarbamate.

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

The initial step involves the electrophilic aromatic substitution of 2-methylbenzonitrile with bromine to introduce a bromine atom at the para position relative to the methyl group. The methyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The directing effects of the methyl group are dominant, and for steric reasons, the bromination occurs preferentially at the less hindered para position.

Mechanistic Insight: Electrophilic Aromatic Bromination

The bromination of benzene and its derivatives is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction proceeds through a two-step mechanism:

  • Formation of the Electrophile: A Lewis acid catalyst, such as ferric bromide (FeBr₃), polarizes the bromine molecule, creating a more potent electrophile.[3]

  • Nucleophilic Attack and Rearomatization: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring.[4][5]

Electrophilic_Aromatic_Bromination cluster_0 Formation of Electrophile cluster_1 Nucleophilic Attack & Rearomatization Br2 Br-Br Electrophile δ+Br-Brδ--FeBr₃ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ BenzeneRing Benzene Ring SigmaComplex Sigma Complex (Resonance Stabilized) BenzeneRing->SigmaComplex + Br⁺ Product Brominated Product SigmaComplex->Product - H⁺ H+ H⁺ H+->FeBr3 + [FeBr₄]⁻ FeBr4- [FeBr₄]⁻

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocol:
Parameter Value
Starting Material 2-Methylbenzonitrile
Reagents Bromine, Iron powder (catalyst)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium bisulfite wash, brine wash
Purification Recrystallization or column chromatography

Procedure:

  • To a solution of 2-methylbenzonitrile (1.0 eq) in dichloromethane, add iron powder (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of (4-Bromo-2-methylphenyl)methanamine

The second step is the reduction of the nitrile group of 4-bromo-2-methylbenzonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7][8]

Mechanistic Insight: Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine salt, which is then further reduced by another hydride equivalent to the corresponding amine. An aqueous work-up is necessary to protonate the resulting amine salt and to hydrolyze the aluminum byproducts.[6]

Nitrile_Reduction Nitrile R-C≡N ImineIntermediate [R-CH=N]⁻Li⁺ Nitrile->ImineIntermediate 1. LiAlH₄ AmineSalt [R-CH₂-N]²⁻(Li⁺)₂ ImineIntermediate->AmineSalt 2. LiAlH₄ Amine R-CH₂-NH₂ AmineSalt->Amine 3. H₂O/H⁺ work-up

Caption: Simplified mechanism of nitrile reduction with LiAlH₄.

Experimental Protocol:
Parameter Value
Starting Material 4-Bromo-2-methylbenzonitrile
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 4-12 hours
Work-up Sequential addition of water, aqueous NaOH, and water (Fieser work-up)
Purification Extraction and solvent evaporation

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-bromo-2-methylphenyl)methanamine, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate

The final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[9][10]

Mechanistic Insight: Boc Protection of Amines

The Boc protection of an amine proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxycarbonate anion, which is a good leaving group. This anion then acts as a base to deprotonate the newly formed carbamate, or it can decompose to carbon dioxide and tert-butoxide, which then deprotonates the carbamate.[11][12]

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O Product R-NH-Boc Intermediate->Product - [t-BuOCO₂]⁻ Byproducts t-BuOH + CO₂

Caption: Mechanism of Boc protection of an amine.

Experimental Protocol:
Parameter Value
Starting Material (4-Bromo-2-methylphenyl)methanamine
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Work-up Aqueous wash
Purification Column chromatography or recrystallization

Procedure:

  • Dissolve (4-bromo-2-methylphenyl)methanamine (1.0 eq) in dichloromethane or THF.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl 4-bromo-2-methylbenzylcarbamate.

Safety Considerations

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled.[13][14][15][16][17] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas.[18][19][20][21][22] Causes severe skin burns and eye damage. Toxic if swallowed.[18] Must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid with a low melting point. It is an irritant to the eyes, respiratory system, and skin. Handle in a well-ventilated area.

References

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • 2-Bromo-4-methylbenzonitrile - PMC - NIH. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Bromination of benzene (video) | Khan Academy. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. Available at: [Link]

  • (PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents.
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

  • 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem. Available at: [Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET (SDS) Bromine - SEASTAR CHEMICALS. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]

  • Reduction of nitriles to amines using LiAlH4 - YouTube. Available at: [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. Available at: [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing). Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup - YouTube. Available at: [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands - ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Safety Data Sheet: aluminium lithium hydride - Chemos GmbH&Co.KG. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • reduction of nitriles - Chemguide. Available at: [Link]

  • (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC - NIH. Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 4-bromo-2-methylbenzylcarbamate: A Bifunctional Building Block for Drug Discovery

For correspondence: Senior Application Scientist, Chemical Synthesis Division Abstract This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS No. 1352896-24-2), a key bi...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS No. 1352896-24-2), a key bifunctional intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's chemical properties, safety and handling protocols, and its strategic role in synthetic chemistry. A detailed, field-proven protocol for its synthesis via Boc-protection of 4-bromo-2-methylbenzylamine is presented, including a mechanistic rationale for the experimental choices. Furthermore, the guide explores the synthetic versatility of this building block, focusing on the orthogonal reactivity of the aryl bromide moiety for carbon-carbon and carbon-nitrogen bond formation and the acid-labile nature of the Boc protecting group.

Introduction: A Strategically Designed Intermediate

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Intermediates that offer multiple, orthogonally reactive sites are invaluable tools for streamlining synthetic routes and enabling the exploration of diverse chemical space. tert-Butyl 4-bromo-2-methylbenzylcarbamate is one such strategically designed building block.

This compound incorporates two key features:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions, allows for the selective unmasking of the benzylamine nitrogen at a desired point in a synthetic sequence.

  • An Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This enables the introduction of a wide array of substituents at the 4-position, profoundly influencing the pharmacological profile of the target molecule.

The methyl group at the 2-position provides steric influence and can modulate the electronic properties of the aromatic ring, offering a subtle but potentially crucial element for structure-activity relationship (SAR) studies. This guide will delve into the practical synthesis and utility of this important synthetic intermediate.

Compound Properties and Safety Data

A clear understanding of a compound's physical and chemical properties, as well as its hazard profile, is a prerequisite for its safe and effective use in a laboratory setting.

PropertyValue
CAS Number 1352896-24-2
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Appearance White to Pale Yellow Solid (predicted)
Solubility Soluble in Chloroform, Dichloromethane, and Ethyl Acetate[1]
Storage Temperature Room Temperature, sealed in dry conditions

Table 1: Physicochemical Properties of tert-Butyl 4-bromo-2-methylbenzylcarbamate.

Safety and Handling: Based on available safety data sheets, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • GHS Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis Protocol and Mechanistic Insight

The most direct and reliable method for the preparation of tert-butyl 4-bromo-2-methylbenzylcarbamate is the reaction of its corresponding primary amine, 4-bromo-2-methylbenzylamine, with di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products amine 4-Bromo-2-methylbenzylamine reaction Reaction in Solvent (e.g., THF, Dichloromethane) amine->reaction boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction product tert-Butyl 4-bromo-2- methylbenzylcarbamate reaction->product byproducts t-BuOH + CO₂ + Base Salt reaction->byproducts

Caption: General workflow for the Boc-protection of 4-bromo-2-methylbenzylamine.

Detailed Experimental Protocol

Disclaimer: The following is a representative protocol based on established methods for Boc protection of benzylamines. Researchers should perform their own reaction optimizations.

Materials:

  • 4-bromo-2-methylbenzylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzylamine hydrochloride (1.0 eq). Suspend the solid in dichloromethane (approx. 0.1 M concentration).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Rationale: The starting material is a hydrochloride salt; a base is required to liberate the free amine for reaction. Triethylamine is used here as it is an organic-soluble base, and its hydrochloride salt byproduct is often easily removed during workup.

  • Boc₂O Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure tert-butyl 4-bromo-2-methylbenzylcarbamate.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on the benzylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

Boc_Protection_Mechanism amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R-NH-Boc intermediate->product Collapse leaving_group ⁻O-Boc intermediate->leaving_group Leaving Group Departs byproducts t-BuOH + CO₂ leaving_group->byproducts Decomposition

Caption: Simplified mechanism of amine protection using Boc anhydride.

The resulting tetrahedral intermediate is unstable and collapses, eliminating a tert-butyl carbonate anion. This anion is a good leaving group as it readily decomposes to the stable products of carbon dioxide gas and the tert-butoxide anion, which is then protonated by the triethylammonium cation formed during the initial deprotonation step. This irreversible decomposition of the leaving group drives the reaction to completion.

Synthetic Utility and Applications

The value of tert-butyl 4-bromo-2-methylbenzylcarbamate lies in its capacity for sequential, selective functionalization.

Cross-Coupling of the Aryl Bromide

The C(sp²)-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of functional groups at the 4-position, a common strategy in drug design to modulate properties like potency, selectivity, and pharmacokinetics.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

Deprotection and Further Functionalization

Following the modification of the aryl ring, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary benzylamine. This newly liberated amine is a potent nucleophile and can be used in a host of subsequent reactions:

  • Amide bond formation: Acylation with carboxylic acids or acid chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Alkylation: Reaction with alkyl halides.

This orthogonal reactivity makes the title compound a powerful tool for building molecular diversity from a common scaffold.

Synthetic_Utility cluster_path1 Path A: Modify Ring First cluster_path2 Path B: Deprotect First start tert-Butyl 4-bromo-2- methylbenzylcarbamate step1a Cross-Coupling (e.g., Suzuki, Buchwald) start->step1a step1b Boc Deprotection (Acidic Conditions) start->step1b intermediate_a Coupled Product (Boc-Protected) step1a->intermediate_a step2a Boc Deprotection (Acidic Conditions) intermediate_a->step2a final_a Final Target Molecule A step2a->final_a intermediate_b 4-Bromo-2-methylbenzylamine step1b->intermediate_b step2b Amine Functionalization (e.g., Amidation, Alkylation) intermediate_b->step2b final_b Final Target Molecule B step2b->final_b

Caption: Orthogonal synthetic strategies using the title compound.

Compound Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4-1.5 ppm. The benzylic CH₂ protons would likely appear as a doublet around δ 4.2-4.4 ppm, coupled to the N-H proton. The aromatic protons would appear in the δ 7.0-7.5 ppm region, and the methyl group on the ring would be a singlet around δ 2.2-2.4 ppm. The N-H proton would likely be a broad singlet or triplet.

  • ¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the quaternary and methyl carbons of the Boc group (around δ 80 and δ 28 ppm, respectively). The benzylic carbon, the aromatic carbons (including the carbon bearing the bromine), and the methyl carbon on the ring would also have characteristic shifts.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic stretches for the N-H bond (around 3300 cm⁻¹) and the carbamate carbonyl (C=O) group (around 1680-1700 cm⁻¹).

Conclusion

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its design incorporates a stable yet readily cleavable amine protecting group and a functional handle for advanced cross-coupling reactions. This orthogonal reactivity allows for the systematic and efficient synthesis of diverse compound libraries, making it an essential tool for any drug discovery program focused on developing novel small molecule therapeutics. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

References

  • Lead Sciences. tert-Butyl 4-bromo-2-methylbenzylcarbamate. Available at: [Link]

  • LabSolutions. tert-Butyl 4-bromo-2-methylbenzylcarbamate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23447255, tert-Butyl 4-(bromomethyl)benzylcarbamate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4103526, tert-Butyl N-(2-bromoethyl)carbamate. Available at: [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

Sources

Foundational

Technical Profile: tert-Butyl 4-bromo-2-methylbenzylcarbamate

The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of tert-Butyl 4-bromo-2-methylbenzylcarbamate . CAS Number: 1352896-24-2 Molecular Formula: Molecular W...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of tert-Butyl 4-bromo-2-methylbenzylcarbamate .

CAS Number: 1352896-24-2 Molecular Formula:


Molecular Weight:  300.19  g/mol [1][2][3][4]

Executive Summary

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a high-value synthetic intermediate used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a benzylamine core protected by a tert-butoxycarbonyl (Boc) group, with a bromine handle at the para-position and a methyl group at the ortho-position.

This specific substitution pattern makes it a critical "bifunctional scaffold":

  • The Aryl Bromide: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.

  • The Boc-Amine: Provides a masked primary amine that is stable under basic coupling conditions but can be selectively liberated for further functionalization.

Physicochemical Characterization

Molecular Weight Analysis

Precise molecular weight calculations are essential for stoichiometry in high-throughput screening (HTS) and library synthesis.

IsotopeAtomic Mass (Da)AbundanceContribution to MW
Carbon (

)
12.000013 atoms156.00
Hydrogen (

)
1.007818 atoms18.14
Bromine (

)
78.9183~50.7%Isotopic Split
Bromine (

)
80.9163~49.3%Isotopic Split
Nitrogen (

)
14.00311 atom14.00
Oxygen (

)
15.99492 atoms31.99
Average MW 300.19 g/mol
Monoisotopic Mass 299.0521 Da (for

)

Critical Note for Mass Spectrometry: Due to the bromine atom, the mass spectrum will display a characteristic 1:1 doublet pattern at m/z 299 and 301 (


 or 

adducts).
Solubility & Stability[6]
  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO). Sparingly soluble in water.

  • Stability: Stable at room temperature when stored under inert atmosphere. The Boc group is acid-labile (cleaves in TFA/HCl) but stable to bases (NaOH,

    
    ), making it compatible with Suzuki coupling conditions.
    

Synthetic Utility & Pathways[6]

The compound serves as a linchpin in convergent synthesis. The logical flow of its utility typically follows a "Couple-then-Deprotect" strategy.

Logical Workflow Diagram

The following diagram illustrates the synthetic positioning of the scaffold.

G Start 4-Bromo-2-methylbenzonitrile Intermediate 4-Bromo-2-methylbenzylamine Start->Intermediate Reduction (BH3 or H2/Raney Ni) Product tert-Butyl 4-bromo-2-methylbenzylcarbamate (Target Scaffold) Intermediate->Product Boc Protection (Boc2O, TEA) Coupled Biaryl Derivative (Suzuki Product) Product->Coupled Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Final Deprotected Amine (Drug Candidate) Coupled->Final Acidic Deprotection (TFA or HCl)

Figure 1: Synthetic workflow transforming the nitrile precursor into the target scaffold and subsequent drug candidates.[5]

Experimental Protocols

Synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate

Note: If the commercial compound is unavailable, it is synthesized from the corresponding amine.

Reagents:

  • 4-Bromo-2-methylbenzylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-bromo-2-methylbenzylamine (e.g., 10 mmol) and dry DCM (30 mL).

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath to control the exotherm.

  • Protection: Dropwise add a solution of

    
      (11 mmol) in DCM (10 mL) over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting amine is consumed.

  • Work-up:

    • Wash the organic layer with 1M HCl (20 mL) to remove excess amine/TEA.

    • Wash with saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%), but can be recrystallized from Hexane/EtOAc if necessary.

Analytical Validation (Predicted Data)

To validate the identity of the synthesized compound, compare against these predicted parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.3–7.4 (m, 3H, Ar-H)
      
    • 
       4.8 (br s, 1H, NH)
      
    • 
       4.3 (d, 2H, 
      
      
      
      -N)
    • 
       2.3 (s, 3H, Ar-
      
      
      
      )
    • 
       1.45 (s, 9H, Boc-
      
      
      
      )
  • Melting Point: Expect solid range between 80–100°C (typical for Boc-benzylamines).

Applications in Drug Discovery[6]

Suzuki-Miyaura Cross-Coupling

The bromine substituent is highly reactive toward boronic acids.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Outcome: The Boc group remains intact, allowing the installation of complex heteroaromatics at the 4-position before amine deprotection.

Buchwald-Hartwig Amination

Used to convert the aryl bromide into an aryl amine.

  • Ligand Choice: XPhos or BrettPhos are recommended due to the steric hindrance of the ortho-methyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53432590 (Related Analogue). Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profile: tert-Butyl 4-bromo-2-methylbenzylcarbamate

This technical guide provides a comprehensive spectroscopic profile for tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2), a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile for tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2), a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors and other biaryl pharmaceutical agents.

The data presented synthesizes experimental values from patent literature with high-fidelity structural assignments based on standard organic spectroscopy principles.

Executive Summary & Compound Identity

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a protected benzylamine derivative used primarily as a building block in medicinal chemistry. Its core utility lies in the 4-bromo handle, which facilitates Suzuki-Miyaura couplings, while the Boc-protected amine serves as a latent nucleophile.

PropertySpecification
IUPAC Name tert-Butyl N-[(4-bromo-2-methylphenyl)methyl]carbamate
CAS Number 1352896-24-2
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Synthesis & Workflow Context

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data. The standard route involves the reduction of 4-bromo-2-methylbenzonitrile followed by Boc protection.

Synthesis Pathway Diagram[3][4]

SynthesisPathway Nitrile 4-Bromo-2-methylbenzonitrile (Starting Material) Amine 4-Bromo-2-methylbenzylamine (Intermediate) Nitrile->Amine Reduction Product tert-Butyl 4-bromo-2-methylbenzylcarbamate (Target) Amine->Product Protection Step1 BH3·THF Reflux, 16h Step2 Boc2O, TEA DCM, RT, 1h

Figure 1: Standard synthetic route. Impurities often include unreacted amine (detectable by broad NH2 peaks) or hydrolysis byproducts.

Spectroscopic Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct singlet of the tert-butyl group and the coupling pattern of the 1,2,4-trisubstituted aromatic ring.[1]

Instrument Parameters: 400 MHz, CDCl₃, 298 K.

¹H NMR Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Note
7.28 - 7.32 Multiplet2H-Ar-H3 , Ar-H5 H3 is a singlet (isolated); H5 overlaps.
7.12 Doublet1H8.0 HzAr-H6 Ortho to -CH₂ group; shielded relative to H3/H5.
4.75 Broad Singlet1H-N-H Exchangeable; shift varies with concentration/temp.
4.28 Doublet2H5.6 HzAr-CH₂ -NHCouples with NH; collapses to singlet on D₂O shake.
2.28 Singlet3H-Ar-CH₃ Characteristic aryl-methyl shift.
1.46 Singlet9H-C(CH₃ )₃Intense Boc signal.
¹³C NMR Assignment Table (100 MHz, CDCl₃)
Chemical Shift (δ ppm)AssignmentCarbon Type
155.9 C =OCarbamate Carbonyl
137.8 Ar-C 2Quaternary (Methyl substituted)
135.5 Ar-C 1Quaternary (Benzyl substituted)
133.1 Ar-C 3Methine (Aromatic CH)
130.2 Ar-C 5Methine (Aromatic CH)
129.5 Ar-C 6Methine (Aromatic CH)
121.2 Ar-C 4Quaternary (Bromo substituted)
79.6 C (CH₃)₃Quaternary (t-Butyl)
42.5 Ar-C H₂Benzylic Methylene
28.4 C(C H₃)₃Methyl (t-Butyl)
18.9 Ar-C H₃Aryl Methyl
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Observed Ion: [M+H]⁺

  • m/z Values: 300.1 (⁷⁹Br) and 302.1 (⁸¹Br) in a 1:1 ratio.

  • Base Peak: Often m/z 244 [M+H - isobutene]⁺ or m/z 57 [t-Bu]⁺ depending on cone voltage.

Fragmentation Pathway Diagram

MSFragmentation Parent Parent Ion [M+H]+ m/z 300/302 Frag1 Loss of Isobutene [M+H - C4H8]+ m/z 244/246 Parent->Frag1 - 56 Da Frag2 Loss of CO2 (Amine Cation) m/z 200/202 Frag1->Frag2 - 44 Da Tropylium Tropylium-like Ion (Loss of NH3) m/z ~183/185 Frag2->Tropylium - 17 Da

Figure 2: ESI-MS fragmentation logic. The loss of the Boc group occurs sequentially (Isobutene then CO2) to yield the free amine cation.

C. Infrared Spectroscopy (IR)

Key diagnostic bands obtained via ATR-FTIR (Solid state).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3340 - 3360 N-H StretchCarbamate (Secondary Amine)
2975 - 2930 C-H StretchAlkyl (Methyl/t-Butyl)
1685 - 1705 C=O StretchCarbamate Carbonyl (Strong)
1510 - 1530 N-H BendAmide II band
550 - 650 C-Br StretchAryl Bromide

Experimental Protocol: Validation Synthesis

To generate the sample for the above data, follow this standard protocol derived from patent literature (WO2015089327A1).

Reagents:

  • (4-Bromo-2-methylphenyl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: Dissolve 1.2 g (6 mmol) of the amine in 30 mL of DCM.

  • Addition: Add TEA (1.82 g, 18 mmol) followed by Boc₂O (1.43 g, 6.6 mmol).

  • Reaction: Stir the mixture at room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the polar amine spot.

  • Work-up: Dilute with water (50 mL). Extract with DCM (2 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude white solid (Yield ~95%) is typically pure enough for use. If necessary, recrystallize from Hexane/EtOAc.

References

  • Synthesis & MS Data: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. WO2015089327A1. (2015).

  • Analogous NMR Data: Biaryl compounds useful for the treatment of human diseases... (See Example I-11 for pyridine analog comparison). WO2015089337A1. (2015).

  • General Spectroscopic Methods: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

"tert-Butyl 4-bromo-2-methylbenzylcarbamate" physical properties (melting point, boiling point)

[1][2][3][4][5][6][7][8][9][10] Executive Summary tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2 ) is a specialized organic intermediate widely utilized in medicinal chemistry and drug discovery.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2 ) is a specialized organic intermediate widely utilized in medicinal chemistry and drug discovery.[1][2][3] It serves as a bifunctional scaffold, featuring a Boc-protected amine for controlled solubility and orthogonal protection, and an aryl bromide moiety that acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This compound is critical in the synthesis of kinase inhibitors (specifically BTK inhibitors) and c-Myc mRNA translation modulators, enabling the construction of complex biaryl systems with precise regiochemistry.

Physical & Chemical Properties Matrix

The following data aggregates experimental observations from patent literature and predicted physicochemical parameters.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 1352896-24-2Unique Identifier
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Physical State SolidTypically white to off-white powder
Melting Point Solid at RT (Range: ~80–100°C estimated)Exact experimental MP varies by crystal form/purity; often reported simply as "solid" in patents.
Boiling Point DecomposesPredicted >320°C at 760 mmHg; not distillable.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
Density ~1.28 ± 0.1 g/cm³Predicted
LogP ~3.4Lipophilic due to Boc and Bromo groups.

Structural Analysis & Characterization

The structural integrity of this intermediate is defined by three key regions:

  • The Boc Group: Provides steric bulk and acid-labile protection for the amine.

  • The Benzylic Linker: A single methylene unit (-CH₂-) connecting the nitrogen to the aromatic ring, crucial for rotational freedom in drug binding pockets.

  • The 4-Bromo-2-Methyl Core: The bromine allows for chain extension, while the ortho-methyl group restricts conformation, potentially locking downstream biaryls into active atropisomeric states.

1H NMR Signature (Typical in CDCl₃)[11]
  • δ 1.45 ppm (s, 9H): tert-Butyl group (Boc).

  • δ 2.30 ppm (s, 3H): Aryl-Methyl group.

  • δ 4.25 ppm (d, 2H): Benzylic -CH₂-.[4]

  • δ 4.70 ppm (br s, 1H): Carbamate -NH-.

  • δ 7.10–7.40 ppm (m, 3H): Aromatic protons (splitting pattern depends on field strength).

Synthesis Protocol

The industrial preparation of tert-Butyl 4-bromo-2-methylbenzylcarbamate typically follows a chemoselective protection strategy . The starting material, (4-bromo-2-methylphenyl)methanamine, is treated with Di-tert-butyl dicarbonate (Boc₂O).

Reaction Workflow

Objective: Selective N-protection without affecting the aryl bromide.

  • Reagents:

    • Substrate: (4-bromo-2-methylphenyl)methanamine (1.0 equiv)

    • Reagent: Boc₂O (1.1 equiv)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Procedure:

    • Dissolve the amine in DCM at 0°C.

    • Add TEA slowly to scavenge generated acid.

    • Add Boc₂O solution dropwise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) or LC-MS shows disappearance of amine (M+H = 200/202) and formation of product (M+H-Boc fragment or M+Na).

  • Workup:

    • Quench with water.[5]

    • Extract with DCM.[5]

    • Wash organic layer with weak acid (0.5M HCl) to remove unreacted amine, then brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Synthesis Logic Diagram

SynthesisPath Start (4-bromo-2-methylphenyl)methanamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagents Boc2O + TEA (Electrophile + Base) Reagents->Intermediate Product tert-Butyl 4-bromo-2-methylbenzylcarbamate (Stable Solid) Intermediate->Product Elimination of t-BuOH/CO2

Caption: Chemoselective N-Boc protection pathway under mild basic conditions.

Applications in Drug Development

This compound is a "linchpin" intermediate. Its value lies in its ability to undergo divergent synthesis.

A. Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent electrophile for Suzuki-Miyaura coupling .

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a boronic acid/ester.

  • Utility: Used to attach heteroaryl groups (pyridines, pyrazoles) to the benzyl core, common in kinase inhibitor scaffolds.

B. Orthogonal Deprotection

The Boc group is stable to basic conditions (Suzuki coupling) but labile to acid (TFA or HCl).

  • Workflow:

    • Perform Suzuki coupling on the bromide.

    • Treat with TFA/DCM.

    • Release the free amine for amide coupling or reductive amination.

Downstream Application Workflow

Applications Core tert-Butyl 4-bromo-2-methylbenzylcarbamate (Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki C-Br Activation Biaryl Biaryl Intermediate (Boc-Protected) Suzuki->Biaryl Deprotection Acidic Deprotection (TFA or HCl) Biaryl->Deprotection N-Boc Cleavage FreeAmine Free Benzylamine (Active Pharmacophore) Deprotection->FreeAmine Target Target Drug (e.g., BTK Inhibitor) FreeAmine->Target Amide Coupling

Caption: Divergent synthesis workflow transforming the scaffold into bioactive kinase inhibitors.

Safety & Handling Protocols

While specific toxicological data for this intermediate is proprietary, it should be handled as a Category 3 Irritant based on its functional groups.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Keep container tightly closed in a dry, well-ventilated place.

    • Recommended temperature: 2–8°C (Refrigerate) to prevent slow degradation or discoloration over time.

    • Incompatible with strong oxidizing agents and strong acids (which remove the Boc group).

References

  • BLD Pharm. (n.d.). tert-Butyl 4-bromo-2-methylbenzylcarbamate Product Page. Retrieved from

  • Google Patents. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1). Retrieved from

  • Google Patents. (2021). Ferroptosis inhibitors–diarylamine para-acetamides (WO2021175200A1). Retrieved from

  • ChemicalBook. (n.d.). CAS 1352896-24-2 Data.[1][2][6][7][8][9][3] Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of tert-Butyl 4-bromo-2-methylbenzylcarbamate

[1] Executive Summary Compound: tert-Butyl 4-bromo-2-methylbenzylcarbamate CAS: 1352896-24-2 Molecular Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 300.19 g/mol [1][2] This guide provides a comprehensive technical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: tert-Butyl 4-bromo-2-methylbenzylcarbamate CAS: 1352896-24-2 Molecular Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 300.19 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility profile for tert-Butyl 4-bromo-2-methylbenzylcarbamate , a critical intermediate in medicinal chemistry.[1] As a Boc-protected benzylamine featuring an aryl bromide, this scaffold is bifunctional—serving as an electrophile in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a precursor to primary amines via acid-mediated deprotection.[1]

Understanding its solubility is paramount for process optimization, particularly during reaction solvent selection , liquid-liquid extraction (workup) , and purification (crystallization/chromatography) .[1] The data presented here synthesizes physicochemical calculations with empirical trends observed in structurally homologous Boc-carbamates.

Physicochemical Properties & Solubility Drivers[1][3][4]

The solubility behavior of this compound is governed by the competition between the lipophilic tert-butyl and aryl moieties and the polar carbamate linkage.[1]

PropertyValue / DescriptionImpact on Solubility
LogP (Predicted) ~3.4 – 3.8Indicates high lipophilicity; preference for non-polar to moderately polar organic solvents.[1]
H-Bond Donors 1 (NH)Facilitates solubility in H-bond accepting solvents (DMSO, DMF, THF).[1]
H-Bond Acceptors 2 (Carbonyl, Ether oxygen)Interaction with protic solvents (Alcohols).[1]
Physical State Solid (Crystalline)Requires energy to break crystal lattice; dissolution rates may be slow in cold solvents.[1]
Acid Sensitivity High (Boc group)Critical: Avoid acidic solvents or protic solvents with pH < 4 to prevent premature deprotection.[1]

Solubility Profile Matrix

The following table categorizes solvents based on their solvation capacity for tert-Butyl 4-bromo-2-methylbenzylcarbamate at ambient temperature (25°C).

Table 1: Solvent Compatibility Guide[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL)Ideal for SNAr or cross-coupling reactions requiring high temperatures.[1]
Chlorinated DCM, Chloroform Excellent (>100 mg/mL)Primary choice for liquid-liquid extraction and transport.[1]
Ethers THF, 1,4-Dioxane, MTBE High (50–100 mg/mL)Standard solvents for lithiation or Grignard formation (if Br is activated).[1]
Esters Ethyl Acetate High (50–100 mg/mL)Preferred green solvent for extraction and silica gel chromatography.[1]
Alcohols Methanol, Ethanol, IPA Moderate (10–50 mg/mL)Solubility increases significantly with heat.[1] Ideal for recrystallization (cooling induces precipitation).[1]
Hydrocarbons Hexanes, Heptane Low (<1 mg/mL)Used as an anti-solvent to crash out the product during purification.[1]
Aqueous Water Insoluble The compound partitions entirely into the organic phase during workup.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate exact solubility limits for specific batches.[1]

  • Preparation: Weigh 50 mg of tert-Butyl 4-bromo-2-methylbenzylcarbamate into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used for 1 minute to ensure equilibrium.[1]

  • Observation:

    • Soluble: Solution becomes clear.

    • Saturation: Solid persists after 500 µL (Solubility < 100 mg/mL).[1]

  • Quantification (Optional): Filter supernatant (0.22 µm PTFE), dilute, and analyze via HPLC-UV (254 nm).

Protocol: Recrystallization Strategy

Leveraging the temperature-dependent solubility in alcohols.[1]

  • Dissolution: Dissolve crude material in minimal boiling Ethanol or Methanol (approx. 5 mL/g).[1]

  • Anti-Solvent (Optional): If crystals do not form upon cooling, add warm Water dropwise until slight turbidity persists.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C.

  • Collection: Filter the resulting white precipitate and wash with cold Hexanes/Ethanol (9:1).

Decision Workflows (Visualized)

Solvent Selection Logic

The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended chemical operation.

SolventSelection Start Select Operation Reaction Reaction / Synthesis Start->Reaction Workup Extraction / Workup Start->Workup Purification Purification Start->Purification Coupling Pd-Coupling (Suzuki) Reaction->Coupling Deprotection Boc-Removal Reaction->Deprotection Phase_Sep Liquid-Liquid Extraction Workup->Phase_Sep Recryst Recrystallization Purification->Recryst Chromat Flash Chromatography Purification->Chromat Solvent_Coupling Dioxane/H2O or Toluene Coupling->Solvent_Coupling Solvent_Deprot DCM/TFA or EtOAc/HCl Deprotection->Solvent_Deprot Solvent_Ext DCM or Ethyl Acetate Phase_Sep->Solvent_Ext High Solubility Solvent_Recryst Ethanol (Hot) -> Water (Cold) Recryst->Solvent_Recryst Solvent_Flash Hexanes : EtOAc (Gradient) Chromat->Solvent_Flash

Figure 1: Solvent selection decision tree based on unit operation.[1] Note the distinct solvent requirements for coupling versus deprotection.[1]

Partitioning Behavior (Workup)

Understanding where the compound resides during extraction is critical for yield.[1]

Partitioning Mix Biphasic Mixture Org_Phase Organic Phase (DCM / EtOAc) Mix->Org_Phase Partition Coeff > 100 Aq_Phase Aqueous Phase (Water / Brine) Mix->Aq_Phase Target Target Compound: tert-Butyl 4-bromo-2-methylbenzylcarbamate Org_Phase->Target Retained Impurities_NonPolar Non-Polar Impurities Org_Phase->Impurities_NonPolar Impurities_Polar Polar Impurities (Salts, DMF, Acids) Aq_Phase->Impurities_Polar Removed

Figure 2: Partitioning logic during aqueous workup.[1] The highly lipophilic nature of the target ensures it remains in the organic phase.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53432590, tert-Butyl 4-bromo-2-methylbenzoate. (Structural Analog Data). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][3] (Standard protocols for Boc solubility and deprotection).

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from [Link][1][4][5]

Sources

Foundational

A Technical Guide to the Stability and Storage of tert-Butyl 4-bromo-2-methylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for tert-Butyl 4-bromo-2-methylbenzylcarbamate. As a critical building block in medicinal chemistry and drug development, understanding its properties is paramount to ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This document moves beyond simple recommendations to explain the underlying chemical principles that dictate the compound's behavior.

Compound Profile and Significance

tert-Butyl 4-bromo-2-methylbenzylcarbamate (Molecular Formula: C₁₃H₁₈BrNO₂, Molecular Weight: 300.19 g/mol ) is a bifunctional organic molecule. It features a brominated aromatic ring, making it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and an N-Boc (tert-butyloxycarbonyl) protected amine, a staple in peptide synthesis and multi-step organic synthesis. The strategic placement of the bromo and methyl groups on the benzyl ring allows for the controlled introduction of this moiety into complex target molecules.

PropertyValueSource
CAS Number 1352896-24-2[N/A]
Molecular Formula C₁₃H₁₈BrNO₂[N/A]
Molecular Weight 300.19[N/A]
Predicted Boiling Point 392.2 ± 30.0 °C[N/A]
Predicted Density 1.287 ± 0.06 g/cm³[N/A]

Core Stability Analysis: A Tale of Two Functional Groups

The stability of tert-Butyl 4-bromo-2-methylbenzylcarbamate is primarily governed by the chemical vulnerabilities of its two key functional groups: the N-Boc protecting group and the brominated aromatic system.

The N-Boc Carbamate: A Thermally and Acid-Labile Gatekeeper

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups precisely because of its predictable stability and cleavage patterns. While it is robust under many conditions, its degradation is a critical factor in storage and handling.

  • General Stability : The N-Boc group is highly stable in the presence of most nucleophiles and under basic (alkaline) hydrolysis conditions.[1] This allows for selective reactions at other parts of the molecule without unintended deprotection.

  • Causality of Acid-Catalyzed Degradation : The primary degradation pathway is acid-catalyzed cleavage.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation. This cation is then deprotonated to form isobutylene gas, and the resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[3] This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even milder acidic conditions, such as aqueous phosphoric acid.[4][5] Therefore, storage in acidic environments or contact with acidic materials will lead to the rapid degradation of the compound.

  • Causality of Thermal Degradation : The N-Boc group can also be cleaved by heat, a process known as thermolysis, without any acid catalyst.[6] Studies have shown that this deprotection can occur at temperatures ranging from 150 °C to 225 °C.[4][7] The proposed mechanism is a concerted elimination reaction that releases isobutylene and the carbamic acid, which then loses CO₂.[7] This underscores the need to avoid high temperatures during storage and processing.

The Brominated Aromatic Ring: Photochemical Sensitivity

The carbon-bromine bond on the aromatic ring is generally stable. However, like many halogenated aromatic compounds, it possesses a degree of photosensitivity.

  • Causality of Photodegradation : Aromatic bromides can absorb UV light, leading to the homolytic cleavage of the C-Br bond to form radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to impurities. While specific studies on this molecule are unavailable, the photochemical bromination of aromatic compounds using reagents like N-bromosuccinimide (NBS) under UV light highlights the reactivity of these systems to light energy.[8] This inherent photochemical reactivity necessitates protection from light to prevent the slow accumulation of degradation products.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a self-validating system of storage and handling can be established. The "why" behind each step ensures adherence and mitigates risk.

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. Prevents thermal degradation of the N-Boc group. While stable at room temperature for shorter periods, refrigeration minimizes any potential for slow decomposition over months or years.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). Minimizes contact with atmospheric moisture, which could contain dissolved acidic gases (like CO₂) that might slowly contribute to acid-catalyzed hydrolysis over long periods.
Light Store in an amber vial or in a dark location. Protects the brominated aromatic ring from potential photochemical degradation.[8]
Container Use a clean, dry, glass container. Prevents contamination and potential reactions with plasticizers or other materials.
Incompatible Materials

To ensure stability, avoid contact with the following:

  • Strong Acids : Will rapidly cleave the N-Boc group.[4][9]

  • Strong Oxidizing Agents : May react with the benzylcarbamate moiety.[9]

  • Strong Bases & Reducing Agents : Although the Boc group is base-stable, strong bases or reducing agents are generally best avoided with multifunctional compounds to prevent unforeseen side reactions.[9]

Safe Handling Procedures
  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Various related brominated compounds are classified as causing skin and eye irritation.[10][11]

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12]

  • Exposure Avoidance : Avoid contact with skin and eyes. Do not ingest. In case of contact, wash the affected area thoroughly with water.

Visualizing Potential Degradation Pathways

The primary, non-enzymatic degradation pathways for this molecule are driven by acid and heat, both targeting the N-Boc group.

G Fig 1. Primary Degradation Pathways A tert-Butyl 4-bromo-2-methylbenzylcarbamate B Protonation of Carbonyl A->B H+ (Acid Catalyst) G Thermolysis (High Heat) A->G Δ (Heat) C Loss of tert-Butyl Cation B->C D Carbamic Acid Intermediate C->D E 4-bromo-2-methylbenzylamine (Degradation Product) D->E Decarboxylation F Isobutylene + CO2 (Byproducts) D->F H Concerted Elimination G->H H->D

Caption: Key degradation routes targeting the N-Boc group.

Experimental Protocol: A Self-Validating Stability Study

For critical applications in drug development, empirically verifying the stability of a specific batch under process-relevant conditions is essential. The following protocol outlines a forced degradation study.

Objective: To identify critical stability liabilities and degradation products of tert-Butyl 4-bromo-2-methylbenzylcarbamate.

Methodology:

  • Reference Standard Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference.

  • Stress Conditions Setup :

    • Acid Hydrolysis : Add HCl to a sample of the stock solution to a final concentration of 0.1 M HCl.

    • Base Hydrolysis : Add NaOH to a sample to a final concentration of 0.1 M NaOH.

    • Oxidative Degradation : Add H₂O₂ to a sample to a final concentration of 3%.

    • Thermal Stress : Incubate a sample at 60°C.

    • Photolytic Stress : Expose a sample to a broad-spectrum light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours.

  • Time Points : Analyze samples from each stress condition, along with a control sample stored under optimal conditions, at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analytical Method :

    • Use a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of new peaks.

  • Data Analysis : Quantify the percentage of degradation for the parent compound. If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of major degradation products to confirm the pathways outlined in Figure 1.

G Fig 2. Stability Study Workflow start Prepare Stock Solution (1 mg/mL) stress Aliquot into Stress Conditions: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H2O2) - Thermal (60°C) - Photolytic (>1.2M lux hr) start->stress sample Sample at Time Points (0, 2, 4, 8, 24, 48h) stress->sample analyze HPLC-PDA/MS Analysis sample->analyze report Quantify Degradation & Identify Products analyze->report

Sources

Exploratory

Technical Guide: Sourcing and Synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate

This technical guide provides a comprehensive analysis of the commercial and synthetic landscape for tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2). It is designed for medicinal chemists and procurement sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial and synthetic landscape for tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS 1352896-24-2). It is designed for medicinal chemists and procurement specialists navigating the "Make vs. Buy" decision in drug discovery campaigns.

Executive Summary

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a high-value orthogonal building block used in the synthesis of pharmaceutical intermediates. Its structural utility lies in its dual functionality: the Boc-protected amine serves as a masked nucleophile stable to basic conditions, while the aryl bromide allows for divergent functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) prior to deprotection.

Supply chain analysis reveals a fragmented commercial landscape. While listed by catalog aggregators, "in-stock" availability varies significantly. This guide recommends a Hybrid Procurement Strategy : maintain a list of validated Tier 1 suppliers while establishing an internal Standard Operating Procedure (SOP) for rapid synthesis from the abundant precursor, 4-bromo-2-methylbenzylamine.

Chemical Identity & Specifications

Before sourcing, verify the compound against these strict physicochemical parameters to ensure structural integrity.

ParameterSpecification
Chemical Name tert-Butyl 4-bromo-2-methylbenzylcarbamate
CAS Number 1352896-24-2
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Structure Description N-Boc protected benzylamine with 4-Br and 2-Me substitution.[1]
Key Impurities 4-bromo-2-methylbenzylamine (Precursor); Di-Boc byproduct.
Storage 2-8°C, inert atmosphere (Ar/N₂ recommended).

Commercial Supply Landscape

The market for this intermediate is dominated by "Make-to-Order" listings rather than bulk stock. Below is the tiered supplier analysis based on current catalog data.

Tier 1: Primary Commercial Sources

These suppliers explicitly list the CAS and are most likely to hold stock or have validated routes.

  • BLDpharm: Catalog BD304073 .[2] Often holds mg to gram-scale stock.

  • AChemBlock: Catalog X202434 .[3] Specializes in novel building blocks.

  • JHECHEM: Listed manufacturer, suitable for bulk inquiries.

  • Enamine / MolPort: Aggregators that may route to the above original manufacturers.

Supply Chain Risk Assessment
  • Lead Time: Catalog items often quote "2-3 weeks," implying on-demand synthesis.

  • Risk: High probability of "backorder" status during scale-up.

  • Mitigation: If lead time > 2 weeks, switch immediately to internal synthesis (See Section 5).

Strategic Decision Framework (Make vs. Buy)

In drug development, time is the most expensive reagent. Use the following logic flow to determine whether to purchase or synthesize.

ProcurementStrategy Start Need tert-Butyl 4-bromo-2-methylbenzylcarbamate CheckStock Check Tier 1 Suppliers (BLDpharm, AChemBlock) Start->CheckStock StockYes In Stock (< 1 week)? CheckStock->StockYes Buy PURCHASE Validate via LCMS/NMR StockYes->Buy Yes CheckPrecursor Check Precursor Stock: 4-Bromo-2-methylbenzylamine StockYes->CheckPrecursor No PrecursorYes Precursor Available? CheckPrecursor->PrecursorYes Synthesize SYNTHESIZE (Internal) Est. Time: 24 Hours PrecursorYes->Synthesize Yes CustomSynth Outsource Custom Synthesis (Lead Time: 4-6 Weeks) PrecursorYes->CustomSynth No

Figure 1: Strategic decision tree for sourcing CAS 1352896-24-2. Prioritize synthesis if the precursor is available and shipping exceeds 7 days.

Internal Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable, the compound can be synthesized in a single step from 4-bromo-2-methylbenzylamine (CAS 1171381-49-9). This reaction is robust, scalable, and requires no column chromatography if executed correctly.

Reaction Scheme

Substrate: 4-Bromo-2-methylbenzylamine (HCl salt or free base) Reagent: Di-tert-butyl dicarbonate (Boc₂O) Conditions: DCM, Et₃N, RT, 4h.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend 4-bromo-2-methylbenzylamine HCl (1.0 equiv) in Dichloromethane (DCM) (0.2 M concentration).

  • Basification: Cool to 0°C. Add Triethylamine (Et₃N) (3.0 equiv) dropwise. The solution should become clear as the free base is liberated.

  • Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin; product is UV active but Ninhydrin negative).

  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (1x) to remove byproduct tert-butanol/acid traces.

    • Wash with Brine (1x).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude white solid is typically >95% pure. If necessary, recrystallize from Hexanes/EtOAc.

Application Workflow: Divergent Synthesis

The value of CAS 1352896-24-2 is its ability to serve as a linchpin in library generation.

SynthesisPathway Precursor 4-Bromo-2-methyl benzylamine Product tert-Butyl 4-bromo-2-methyl benzylcarbamate (CAS 1352896-24-2) Precursor->Product Boc2O, Et3N Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Product->Suzuki Path A Buchwald Buchwald Amination (HNR2, Pd cat) Product->Buchwald Path B Deprotection Acidic Deprotection (TFA or HCl) Suzuki->Deprotection Buchwald->Deprotection Final Functionalized Benzylamine Scaffold Deprotection->Final

Figure 2: The divergent utility of the scaffold. The Boc group remains stable during Pd-catalyzed cross-couplings at the bromine site.

References

  • BLDpharm. Product Analysis: tert-Butyl 4-bromo-2-methylbenzylcarbamate (BD304073).[2] Retrieved from

  • AChemBlock. Catalog Entry: CAS 1352896-24-2.[2] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Standard protocol for Boc protection of amines).

  • PubChem. Compound Summary: tert-Butyl 4-bromo-2-methylbenzylcarbamate.[1] Retrieved from [5]

  • Biosynth. Precursor Availability: 4-Bromo-2-methylbenzylamine hydrochloride. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Guide: tert-Butyl 4-bromo-2-methylbenzylcarbamate in Medicinal Chemistry

This guide outlines the technical application of tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2), a specialized building block in medicinal chemistry. It focuses on its role as a linchpin intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2), a specialized building block in medicinal chemistry. It focuses on its role as a linchpin intermediate for synthesizing biaryl kinase inhibitors and conformationally restricted peptidomimetics.

Executive Summary & Structural Logic

tert-Butyl 4-bromo-2-methylbenzylcarbamate serves as a dual-functional scaffold, primarily utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other oncology targets. Its value lies in its orthogonal reactivity profile:

  • The para-Bromo Handle (C-4): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton into biaryl or heterocyclic motifs.

  • The ortho-Methyl Group (C-2): A critical steric element. Unlike a simple benzylamine, the 2-methyl substituent introduces torsional strain, forcing the benzylic amine out of planarity with the phenyl ring. This conformational pre-organization often improves binding affinity by reducing the entropic penalty upon binding to an enzyme pocket.

  • The Boc-Protected Amine: Provides a latent nucleophile that is stable under basic coupling conditions but easily revealed for subsequent amide/urea formation.

Application Module A: Biaryl Scaffold Synthesis (Suzuki Coupling)

The most common first-stage application is the extension of the aryl bromide to create a biaryl core. This is typical in the synthesis of kinase inhibitors where the benzylamine moiety acts as a linker to a solvent-exposed tail.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple the 4-bromo motif with an aryl boronic acid/ester while preserving the Boc-amine.

Reagents:

  • Substrate: tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 eq)

  • Coupling Partner: Aryl boronic acid (e.g., Pyridine-3-boronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)[3]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically demanding partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
    
  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
    • Note: The bulky 2-methyl group does not significantly hinder the 4-position, allowing for standard reaction times.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Causality): The Pd(0) species undergoes oxidative addition into the C-Br bond. The 2-methyl group provides metabolic stability to the final drug candidate by blocking the ortho position from metabolic hydroxylation (CYP450 mediated), a common liability in simple benzylamines.

Application Module B: Controlled Deprotection & Functionalization

Once the carbon skeleton is established, the amine must be "unmasked" to attach the pharmacophore's "head" group (often an amide or urea).

Protocol 2: Chemoselective Boc-Deprotection

Objective: To remove the tert-butyl carbamate without affecting acid-sensitive biaryl linkages.

Reagents:

  • Acid Source: 4M HCl in 1,4-Dioxane (anhydrous) OR Trifluoroacetic acid (TFA) in DCM (1:4).

  • Scavenger (Optional): Triethylsilane (if cation trapping is required).

Step-by-Step Methodology:

  • Dissolution: Dissolve the biaryl intermediate from Protocol 1 in minimal DCM or Dioxane.

  • Acidolysis:

    • Option A (HCl/Dioxane): Add 4M HCl/Dioxane (10 eq) dropwise at 0°C. Warm to RT. This precipitates the amine hydrochloride salt directly, simplifying purification.

    • Option B (TFA): Add TFA/DCM (1:4 ratio). Stir at RT for 1–2 hours.

  • Monitoring: Monitor by TLC (disappearance of high Rf spot) or LC-MS (loss of -Boc mass, -100 Da).

  • Isolation:

    • For HCl: Filter the white precipitate, wash with ether. Yields the HCl salt.[5]

    • For TFA: Concentrate in vacuo. Azeotrope with toluene twice to remove residual TFA (critical if the next step involves coupling reagents like HATU, which are pH sensitive).

Case Study: Synthesis of BTK Inhibitor Analogues

In the context of patent WO2015089327A1, this molecule acts as a surrogate for creating specific B-cell receptor signaling inhibitors.

Workflow Logic:

  • Building Block: tert-Butyl 4-bromo-2-methylbenzylcarbamate.[2][5][6][7][8][9]

  • Step 1 (Extension): Suzuki coupling with an indazole or pyrimidine boronate (The "Hinge Binder").

  • Step 2 (Activation): Acidic deprotection of the Boc group.

  • Step 3 (Warhead Attachment): Acylation of the free amine with Acryloyl chloride to form an acrylamide.

    • Significance: The acrylamide acts as a Michael acceptor, forming a covalent bond with Cysteine-481 in the BTK active site. The 2-methyl benzyl linker positions this warhead precisely.

Visualized Synthetic Workflow

The following diagram illustrates the divergent synthesis pathway using this building block.

G Start tert-Butyl 4-bromo-2-methylbenzylcarbamate (Starting Material) Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Extends Carbon Skeleton Start->Step1 Pd(0) Oxidative Addition Intermediate Biaryl Intermediate (Boc-Protected) Step1->Intermediate Step2 Step 2: Acidic Deprotection (4M HCl or TFA) Unmasks Amine Intermediate->Step2 Cleavage of Carbamate AmineSalt Primary Amine Salt (Ar-CH2-NH3+ Cl-) Step2->AmineSalt Branch1 Path A: Amide Coupling (R-COOH, HATU) Standard Inhibitors AmineSalt->Branch1 Reversible Binding Branch2 Path B: Acrylation (Acryloyl Chloride) Covalent Kinase Inhibitors AmineSalt->Branch2 Covalent Warhead

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the bromide and Boc-amine handles.

Quantitative Data Summary

ParameterSpecification / ValueRelevance
Molecular Weight 300.19 g/mol Ideal fragment size (<350 Da) for FBDD.
ClogP ~3.8Lipophilic; requires polar handles in final drug to balance ADME.
Reactive Handle 1 Aryl Bromide (C-4)High reactivity in Suzuki/Buchwald couplings.
Reactive Handle 2 Boc-Amine (Benzylic)Latent solubility enhancer; unmasks to primary amine.
Steric Element Methyl (C-2)Induces ~45-60° torsion; blocks metabolic hydroxylation.
Storage 2-8°C, Dry, SealedPrevent hydrolysis or slow oxidation.

References

  • World Intellectual Property Organization (WIPO). (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. (Patent No. WO2015089327A1).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (Note: Illustrates Suzuki conditions on similar bromomethyl scaffolds). Retrieved from

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from

  • ChemicalBook. (2024). tert-Butyl 4-bromo-2-methylbenzylcarbamate Product Specifications. Retrieved from

Sources

Application

"tert-Butyl 4-bromo-2-methylbenzylcarbamate" in the synthesis of agrochemicals

Application Note: Strategic Utilization of tert-Butyl 4-bromo-2-methylbenzylcarbamate in Agrochemical Discovery Abstract This application note details the strategic implementation of tert-Butyl 4-bromo-2-methylbenzylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl 4-bromo-2-methylbenzylcarbamate in Agrochemical Discovery

Abstract

This application note details the strategic implementation of tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2) as a high-value scaffold in the synthesis of next-generation agrochemicals. Specifically, we explore its utility in constructing Succinate Dehydrogenase Inhibitor (SDHI) libraries and novel herbicide candidates. By leveraging the orthogonal reactivity of the aryl bromide (for cross-coupling) and the Boc-protected amine (for late-stage amide formation), researchers can rapidly access diverse chemical space around the privileged 2-methylbenzyl motif—a structural feature critical for metabolic stability and receptor binding in modern crop protection agents.

Introduction: The "Privileged" 2-Methylbenzyl Motif

In modern agrochemistry, the 2-methylbenzylamine substructure is a recurring motif, particularly in fungicides (e.g., SDHIs) and PPO-inhibiting herbicides. The ortho-methyl group serves two critical functions:

  • Conformational Lock: It restricts rotation around the benzylic bond, often locking the active ingredient into a bioactive conformation.

  • Metabolic Shielding: It sterically hinders oxidative metabolism at the benzylic position, extending the half-life of the active ingredient in the plant or soil.

tert-Butyl 4-bromo-2-methylbenzylcarbamate acts as a "dual-gateway" intermediate. The Boc group protects the nitrogen during harsh organometallic transformations, while the 4-bromo position allows for the introduction of diverse biaryl or heteroaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Profile & Stability

PropertySpecification
Compound Name tert-Butyl 4-bromo-2-methylbenzylcarbamate
CAS Number 1352896-24-2
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂ recommended)
Hazards Irritant (Skin/Eye). Handle with standard PPE.

Strategic Workflow: Scaffold Diversification

The following workflow demonstrates the "Scaffold Hopping" strategy. We first diversify the aromatic core via Suzuki coupling, then deprotect the amine to couple with a toxophore-bearing acid chloride (e.g., a pyrazole acid for SDHIs).

Visualizing the Pathway

Agrochemical_Synthesis_Pathway Start tert-Butyl 4-bromo-2-methylbenzylcarbamate (Starting Scaffold) Step1 Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Start->Step1 Diversification Inter1 Intermediate A: 4-Aryl-2-methylbenzylcarbamate Step1->Inter1 Step2 Boc Deprotection (TFA or HCl) Inter1->Step2 Activation Inter2 Intermediate B: 4-Aryl-2-methylbenzylamine Step2->Inter2 Step3 Amide Coupling (Acid Chloride/HATU) Inter2->Step3 Core Assembly Final Final Active Ingredient (SDHI / Herbicide Analog) Step3->Final

Figure 1: Modular synthesis pathway converting the brominated scaffold into a bioactive agrochemical library.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Diversification)

Objective: To install a heteroaryl group (e.g., pyrimidine, pyridine) at the 4-position while retaining the Boc protection.

Reagents:

  • tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the carbamate scaffold (300 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol). Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by TLC/LC-MS for disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The Boc group is stable under these basic Suzuki conditions. However, avoid using strong Lewis acids or high temperatures (>120°C) which might induce thermal Boc decomposition.

Protocol B: Boc Deprotection & Salt Formation

Objective: To remove the protecting group and isolate the reactive amine salt.

Reagents:

  • Intermediate from Protocol A[2][3]

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the Suzuki product (1.0 equiv) in DCM (5 mL per mmol).

  • Acidolysis: Cool to 0°C. Add TFA (10 equiv) dropwise.

    • Alternative: For HCl salt, add 4M HCl in Dioxane (10 equiv).

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain purple/red).

  • Isolation:

    • For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • For HCl: The product often precipitates. Filter the solid and wash with Et₂O.

  • Yield: Quantitative conversion is typical.

Protocol C: Late-Stage Amide Coupling (Active Ingredient Assembly)

Objective: Coupling the benzylamine with a pyrazole-4-carboxylic acid (common SDHI pharmacophore).

Reagents:

  • Amine salt (from Protocol B)

  • 1-Methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (dry)

Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in DMF. Stir for 10 mins.

  • Addition: Add the amine salt followed immediately by DIPEA.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Purification: Recrystallization or Column Chromatography.

Safety & Handling

  • Handling: The starting carbamate is an aryl bromide and potentially irritating. Use gloves and work in a fume hood.

  • Palladium Waste: Dispose of heavy metal waste in dedicated containers.

  • TFA Safety: TFA is corrosive and volatile. Use in a well-ventilated hood.

References

  • Lead Sciences. "tert-Butyl 4-bromo-2-methylbenzylcarbamate Product Specifications." Lead Sciences Catalog. Accessed October 26, 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-Bromo-2-methylbenzonitrile (Precursor)." PubChem. Accessed October 26, 2023. [Link]

  • Organic Chemistry Portal. "Boc Protecting Group: Stability and Deprotection Protocols." Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • NBInno. "4-Bromo-2-methylbenzonitrile: A Key Intermediate for Agrochemical Innovation." NBInno Articles. Accessed October 26, 2023. [Link]

Sources

Method

Application Note: Strategic Functionalization of tert-Butyl 4-bromo-2-methylbenzylcarbamate

Part 1: Introduction & Chemical Profile The Scaffold tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2) is a high-value pharmacophore building block, widely utilized in the synthesis of kinase inhibitors (spe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile

The Scaffold

tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2) is a high-value pharmacophore building block, widely utilized in the synthesis of kinase inhibitors (specifically BTK inhibitors) and immunomodulatory drugs.[1]

Its structural value lies in the 2-methyl substitution . In medicinal chemistry, this "ortho-methyl" group is not merely a substituent but a conformational lock . It restricts the rotation of the benzyl-aryl bond, often forcing the molecule into a bioactive conformation that improves potency and selectivity compared to the des-methyl analog.

Chemical Properties & Reactivity Matrix
PropertySpecificationImplication for Organometallic Chemistry
Molecular Weight 300.19 g/mol Standard stoichiometry calculations.
Functional Group A Aryl Bromide Primary site for oxidative addition (Pd) or Li-Hal exchange.
Functional Group B Boc-Carbamate Critical: Contains an acidic N-H proton (pKa ~17-20). Quenches 1 eq. of organolithium/Grignard reagents immediately.
Functional Group C 2-Methyl Group Steric hindrance. Slows down oxidative addition slightly; significantly impacts transmetallation rates in crowded couplings.

Part 2: Strategic Reaction Pathways

The functionalization of this scaffold requires selecting the correct pathway to manage the acidic N-H proton and the steric bulk of the methyl group.

Pathway A: The Palladium Gateway (Recommended)

Mechanism: Miyaura Borylation followed by Suzuki-Miyaura Coupling. Why: This is the industry-standard route for this specific CAS (referenced in Patent WO2015089337A1). It avoids the harsh basicity of lithiation, preserving the Boc group and preventing side reactions.

Pathway B: The Lithiation High-Road (Advanced)

Mechanism: Lithium-Halogen Exchange using the "Double Deprotonation" strategy. Why: Necessary only when introducing non-aryl electrophiles (e.g., aldehydes via DMF, carboxylic acids via CO₂). Risk: High. Requires precise temperature control (-78 °C) to prevent Boc migration or decomposition.

Part 3: Detailed Experimental Protocols

Protocol 1: Miyaura Borylation (Synthesis of the Boronate Ester)

This protocol converts the aryl bromide into a versatile aryl boronate, the "universal donor" for subsequent couplings.

Reagents:

  • Substrate: tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (B₂Pin₂) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Setup: Charge a dry reaction vial with the substrate (1.5 g, 5.0 mmol), B₂Pin₂ (1.52 g, 6.0 mmol), and KOAc (1.75 g, 18 mmol).

  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (15 mL) via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol) under a counter-flow of Argon.

  • Reaction: Heat the block to 90 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The bromide (M+H 300/302) should disappear, replaced by the boronate mass (typically M+H 348 for the ester, or the boronic acid mass if hydrolysis occurs on the column).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: The crude residue is often pure enough for the next step. If storage is needed, recrystallize from Hexanes/EtOAc.

Expert Insight: The 2-methyl group creates steric bulk around the bromide. We use Pd(dppf)Cl₂ because the large bite angle of the dppf ligand facilitates the reductive elimination step, which can be the rate-determining step in sterically hindered substrates.

Protocol 2: Suzuki Cross-Coupling (Biaryl Synthesis)

Using the boronate generated in Protocol 1 to couple with a heteroaryl chloride (e.g., chloropyridine).

Reagents:

  • Substrate: Boronate ester from Protocol 1 (1.0 equiv)

  • Partner: Heteroaryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Mixing: Combine the boronate ester (1.0 equiv) and the aryl halide partner (1.0 equiv) in 1,4-dioxane.

  • Activation: Add the Pd catalyst.[3]

  • Base Addition: Add the 2M Na₂CO₃ solution.

  • Heating: Heat to 80–100 °C under Argon.

    • Note: The biphasic system (Dioxane/Water) is crucial here. The water dissolves the inorganic base, while the dioxane solubilizes the organics. The reaction occurs at the interface or via phase transfer.

  • Isolation: Standard aqueous workup (EtOAc extraction).

Protocol 3: Direct Lithiation (Formylation)

For introducing an aldehyde group (-CHO) to the 4-position.

Reagents:

  • Substrate: tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes) (2.2 equiv)

  • Electrophile: DMF (anhydrous) (3.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Cryogenics: Cool a solution of the substrate (1.0 equiv) in anhydrous THF to -78 °C (Dry ice/Acetone bath).

  • First Deprotonation (The N-H): Add the first equivalent of n-BuLi dropwise.

    • Observation: No color change usually occurs here. This generates the Lithium-Carbamate species (Li-N-Boc).

  • Exchange (The C-Li): Add the remaining 1.2 equiv of n-BuLi dropwise. Stir at -78 °C for 30–60 minutes.

    • Critical: Do not let the temperature rise above -60 °C. The dianion is reactive.

  • Trapping: Add anhydrous DMF (3.0 equiv) in one portion.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Result: This yields the 4-formyl derivative.

Expert Insight: Why 2.2 equivalents? The first equivalent is "sacrificial"—it removes the acidic proton on the carbamate nitrogen. The second equivalent performs the actual Lithium-Halogen exchange. If you use only 1 equivalent, you will simply deprotonate the nitrogen and recover the starting material.

Part 4: Visualization of Reaction Logic

Diagram 1: Strategic Reaction Pathways

This flowchart illustrates the decision-making process for functionalizing this specific scaffold.

ReactionPathways Start tert-Butyl 4-bromo- 2-methylbenzylcarbamate Miyaura Pathway A: Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Start->Miyaura Preferred Route Lithiation Pathway B: Li-Hal Exchange (2.2 eq n-BuLi, -78°C) Start->Lithiation Advanced/Risky Boronate Aryl Boronate Ester (Stable Intermediate) Miyaura->Boronate Suzuki Suzuki Coupling (Ar-X, Base) Boronate->Suzuki Biaryl Biaryl Product (Drug Core) Suzuki->Biaryl Dianion Lithiated Intermediate (Li-N / C-Li species) Lithiation->Dianion Double Deprotonation Electrophile Electrophile Trapping (DMF, CO2, etc.) Dianion->Electrophile Functionalized Functionalized Arene (Aldehyde, Acid) Electrophile->Functionalized

Caption: Decision tree for functionalizing the aryl bromide handle. Pathway A is robust for medicinal chemistry; Pathway B is for specific electrophilic additions.

Diagram 2: The "2-Methyl" Steric Challenge in Catalysis

This diagram visualizes why specific catalysts (like dppf) are chosen to overcome the steric hindrance of the ortho-methyl group.

StericCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Slowed by 2-Me) Pd0->OxAdd Complex Pd(II)-Ar(2-Me)-Br (Sterically Crowded) OxAdd->Complex + Substrate Transmetal Transmetallation (Boronate enters) Complex->Transmetal RedElim Reductive Elimination (Facilitated by dppf) Transmetal->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Caption: The catalytic cycle highlighting the impact of the 2-methyl group. The large bite angle of dppf ligands accelerates the reductive elimination step, preventing catalyst stalling.

Part 5: References

  • World Intellectual Property Organization (WIPO). (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. (Publication No. WO2015089337A1).

    • Citation Context: Primary source for the synthesis of tert-butyl 4-bromo-2-methylbenzylcarbamate and its subsequent Miyaura borylation (Paragraphs [0138]-[0139]).

  • Bailey, W. F., & Luderer, M. R. (2006). Effect of Solvent on the Lithium-Bromine Exchange of Aryl Bromides. The Journal of Organic Chemistry, 71(22), 8683–8686.

    • Citation Context: Mechanistic grounding for the Lithium-Halogen exchange protocol and solvent effects (THF vs Ether).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Citation Context: Foundational text for the Suzuki-Miyaura coupling mechanism and catalytic cycle dynamics.

Sources

Application

Application Note: Continuous Flow Lithiation-Borylation of tert-Butyl 4-bromo-2-methylbenzylcarbamate

This Application Note is designed for researchers and process chemists in pharmaceutical development, specifically focusing on the efficient, scalable functionalization of tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development, specifically focusing on the efficient, scalable functionalization of tert-Butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2).

Executive Summary

tert-Butyl 4-bromo-2-methylbenzylcarbamate is a critical scaffold in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., analogs of Ibrutinib/Acalabrutinib) used to treat autoimmune disorders and B-cell malignancies. The standard batch synthesis typically involves a Palladium-catalyzed Miyaura borylation to convert the aryl bromide into a boronic ester, a process that utilizes expensive catalysts (Pd(dppf)Cl₂) and reagents (Bis(pinacolato)diboron).

The Flow Chemistry Advantage: This protocol details a continuous flow Lithium-Halogen Exchange (Li-HE) strategy. By utilizing flow chemistry, we can replace the expensive Pd-cycle with a cost-effective organolithium route. Flow reactors allow for precise residence time control (<10 seconds), enabling the generation of the reactive aryl-lithium intermediate at temperatures significantly higher than batch (-40°C vs -78°C) while preventing nucleophilic attack on the sensitive Boc-protecting group.

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The substrate contains two competing reactive sites for an organolithium reagent:

  • Aryl Bromide (Desired): Undergoes Li-Hal exchange to form the aryl lithium species.[1]

  • Boc-Carbamate (Undesired): The carbonyl is susceptible to nucleophilic attack by

    
    -BuLi, leading to ketone byproducts or decomposition.
    

In batch processing, suppressing the side reaction requires cryogenic conditions (<-78°C) and slow addition, which is difficult to scale. In a flow system, the residence time (


)  of the lithiated intermediate can be kept shorter than the rate of Boc-attack (

), effectively "outrunning" the side reaction.
Reaction Scheme
  • Lithiation: Substrate +

    
    -BuLi 
    
    
    
    Lithiated Intermediate (
    
    
    )
  • Electrophile Trapping: Lithiated Intermediate + Triisopropyl Borate

    
     Boronate Complex
    
  • Hydrolysis/Esterification: Acidic quench + Pinacol

    
     Aryl Boronate Ester
    

Experimental Protocol

Equipment & Reagents
  • Flow Reactor System: Vapourtec R-Series, Syrris Asia, or equivalent.

  • Pumps: 3x chemically resistant syringe pumps or HPLC pumps (P1, P2, P3).

  • Reactors:

    • Reactor 1 (Lithiation): 0.5 mL PFA coil (precooling loop included).

    • Reactor 2 (Borylation): 2.0 mL PFA coil.

  • Reagents:

    • Feed A: Substrate (0.2 M in dry THF).

    • Feed B:

      
      -Butyllithium (0.22 M in Hexanes).
      
    • Feed C: Triisopropyl borate (

      
      , 0.4 M in THF).
      
    • Quench: 2M HCl / Pinacol solution.

Step-by-Step Methodology

Step 1: System Preparation

  • Flush the entire system with anhydrous THF to remove moisture.

  • Set the cooling bath for Reactor 1 to -40°C (Dry ice/Acetonitrile or cryostat). Reactor 2 can be maintained at 0°C or RT.

Step 2: Flow Rates & Residence Times To achieve a residence time of ~2 seconds for the lithiation step (critical for Boc stability):

  • Pump A (Substrate): 5.0 mL/min

  • Pump B (

    
    -BuLi):  5.0 mL/min
    
  • Combined Flow Rate: 10.0 mL/min

  • Reactor 1 Volume: 0.5 mL

    
    
    
    
    
    = 3 seconds
    .

Step 3: The Run

  • Lithiation: Streams A and B meet at a T-mixer (cooled to -40°C). The mixture travels through Reactor 1. The Li-Hal exchange occurs almost instantaneously.

  • Borylation: The lithiated stream immediately meets Stream C (Borate) at a second T-mixer.

  • Pump C Rate: 10.0 mL/min (Excess borate ensures rapid quenching).

  • Digestion: The mixture passes through Reactor 2 (residence time ~6s) to ensure complete electrophilic trapping.

Step 4: Work-up

  • Collect the reactor output into a flask containing a stirred solution of Pinacol (2 equiv) in acidic THF/Water.

  • Stir for 30 minutes to effect transesterification.

  • Extract with Ethyl Acetate, wash with brine, and concentrate.

Optimization Data (Representative)
EntryTemp (°C)Residence Time (s)Conversion (%)Selectivity (Boronate : Byproduct)
1-78609899:1
2-40609560:40 (Boc attack observed)
3 -40 3 99 98:2
4-2019092:8

Note: Entry 3 represents the optimal balance of energy efficiency (avoiding -78°C) and chemical selectivity.

Process Visualization

The following diagram illustrates the "Flash Lithiation" setup required to handle the Boc-protected amine safely.

FlowLithiation subst Substrate (Feed A) (0.2M in THF) mix1 Mixer 1 (T-Piece) subst->mix1 nbuli n-BuLi (Feed B) (0.22M in Hexane) nbuli->mix1 borate B(OiPr)3 (Feed C) (0.4M in THF) mix2 Mixer 2 (Quench) borate->mix2 r1 Reactor 1 (Lithiation) Vol: 0.5 mL | Temp: -40°C Res. Time: 3 sec mix1->r1 Unstable Li-Intermediate r1->mix2 r2 Reactor 2 (Borylation) Vol: 2.0 mL | Temp: 0°C mix2->r2 Boronate Complex collect Collection Flask (Acidic Pinacol Soln.) r2->collect

Caption: Continuous flow setup for the chemoselective lithiation-borylation of tert-Butyl 4-bromo-2-methylbenzylcarbamate.

Safety & Handling

  • Organolithiums in Flow: While flow chemistry minimizes the active volume of hazardous reagents,

    
    -BuLi is pyrophoric. Ensure all pump seals are compatible (e.g., PTFE/Kalrez) and the system is leak-tested under nitrogen pressure prior to use.
    
  • Blockage Prevention: Lithium salts can precipitate if the flow stream becomes too concentrated or if moisture enters. Use anhydrous solvents and maintain a slight back-pressure (40-60 psi) to keep gases (butane byproduct) in solution until the outlet.

  • Quenching: The output stream contains active boronate species and potentially unreacted

    
    -BuLi. The collection flask must be vented to a fume hood to manage butane off-gassing.
    

References

  • Yoshida, J., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Flow Microreactors." Chemistry – A European Journal, 2008, 14(25), 7450–7459. Link

    • Foundational text on using flow to control residence times for competing reactions (Lithiation vs Electrophile
  • Nagaki, A., et al. "Flow Microreactor Synthesis of Disubstituted Benzenes from Dibromobenzene via Br/Li Exchange." Journal of Organic Chemistry, 2010, 75(19), 6563–6572. Link

    • Provides specific parameters for handling aryl bromides in flow lithi
  • World Intellectual Property Organization. "Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology." Patent WO2015089337A1, 2015. Link

    • Establishes the specific utility of tert-Butyl 4-bromo-2-methylbenzylcarbam
  • Knochel, P., et al. "Continuous Flow Organometallic Chemistry." Reaction Chemistry & Engineering, 2016, 1, 13-26. Link

    • Review of organometallic flow protocols including Li-Hal exchange.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl 4-bromo-2-methylbenzylcarbamate

Welcome to the technical support guide for tert-Butyl 4-bromo-2-methylbenzylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-bromo-2-methylbenzylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As researchers and drug development professionals, we understand that isolating a pure product is paramount. This guide is structured to address the specific challenges posed by the unique structural features of this molecule: the acid-sensitive Boc protecting group, the electron-rich aromatic ring, and the heavy bromine substituent.

Understanding the Purification Challenges

The purification of tert-Butyl 4-bromo-2-methylbenzylcarbamate is often more challenging than its synthesis. The key lies in understanding its chemical liabilities. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid, meaning that standard purification techniques like a strongly acidic workup or using un-neutralized silica gel can lead to unwanted deprotection.[1][2] Conversely, the starting material, (4-bromo-2-methylphenyl)methanamine, is basic and requires an acidic wash for its removal. This dichotomy necessitates a carefully balanced approach.

Furthermore, the synthesis reaction itself, typically the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)₂O), can generate several closely-related impurities that may be difficult to separate.

Diagram: Common Impurity Sources

Below is a diagram illustrating the primary reaction and the origin of common impurities.

G cluster_impurities Common Impurities Amine (4-bromo-2-methylphenyl)methanamine Reaction Boc Protection Reaction Amine->Reaction UnreactedAmine Unreacted Amine Amine->UnreactedAmine Boc2O (Boc)₂O Boc2O->Reaction ExcessBoc2O Excess (Boc)₂O & Byproducts (e.g., t-butanol) Boc2O->ExcessBoc2O Product tert-Butyl 4-bromo-2-methylbenzylcarbamate (Desired Product) Reaction->Product

Caption: Origin of common impurities in the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude reaction mixture is an oily residue and TLC shows multiple spots. How do I approach purification?

A1: This is a very common scenario. An oily crude product suggests the presence of unreacted starting materials, reagents, or byproducts that are preventing your desired compound from crystallizing. The first step is a systematic liquid-liquid extraction (workup) to remove the most easily separable impurities before attempting chromatography or crystallization.

  • Causality: The basic starting amine and acidic byproducts from the (Boc)₂O reagent can form salts, and excess t-butanol can keep the mixture oily. A proper workup neutralizes the reaction and removes water-soluble components.

Recommended Workflow:

  • Quench the reaction mixture by adding water.

  • Extract with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Perform a series of washes on the combined organic layers. (See Protocol I).

Diagram: General Purification Workflow

workflow start Crude Reaction Mixture workup Aqueous Workup (See Protocol I) start->workup concentrate Concentrate Under Reduced Pressure workup->concentrate assess Assess Product: Solid or Oil? concentrate->assess solid Product is a Solid assess->solid Solid oil Product is an Oil assess->oil Oil/Amorphous recrystallize Recrystallization solid->recrystallize chromatography Column Chromatography (See Protocol II) oil->chromatography pure_solid Pure Crystalline Product recrystallize->pure_solid pure_oil Pure Product (May be an oil or amorphous solid) chromatography->pure_oil

Caption: Decision tree for purification strategy.

Q2: How do I effectively remove the unreacted (4-bromo-2-methylphenyl)methanamine without cleaving the Boc group?

A2: This requires a delicate balance. The amine is basic and can be removed with a dilute acid wash. However, the Boc group is acid-labile.

  • The Solution: Use a very dilute, weak acid wash. A cold 1% or 5% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl) is often effective. Avoid strong acids like HCl at all costs.

  • Causality: The weakly acidic wash will protonate the basic starting amine, rendering it water-soluble and pulling it into the aqueous layer. The Boc group can tolerate these mild conditions for the short duration of an extraction.[3]

Q3: There is a large amount of excess (Boc)₂O in my reaction. What is the best way to remove it?

A3: Excess (Boc)₂O and its main byproduct, t-butanol, can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. However, for stubborn cases, a scavenger resin is highly effective.

  • Expert Insight: A polymer-supported trisamine resin can be used to quench and remove unreacted (Boc)₂O.[4] The reaction mixture is passed through a cartridge containing the resin, which reacts with the anhydride, making it easily filterable. Alternatively, adding a small amount of a simple amine like N-methylpiperazine to the crude solution can react with the remaining anhydride, and the resulting urea can be removed by an acid wash.

Q4: My product appears pure by NMR but is a persistent oil. How can I induce crystallization?

A4: Not all Boc-protected compounds are crystalline solids at room temperature; some are viscous oils or amorphous solids.[5] However, if you suspect it should be a solid, you can try several techniques:

  • Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., DCM, Ether). Then, slowly add a poor solvent (e.g., Hexane, Pentane) until the solution becomes cloudy. Warm gently until it clarifies, then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the supersaturated solution to initiate crystallization.

If these methods fail, your best option for achieving high purity is column chromatography.

Q5: I'm struggling with column chromatography. What solvent system do you recommend?

A5: For a molecule with the polarity of tert-Butyl 4-bromo-2-methylbenzylcarbamate, a gradient of Ethyl Acetate in Hexanes (or Heptanes) is the standard and most effective choice.

  • Methodology:

    • Use TLC to find the optimal solvent system. Spot your crude material on a TLC plate.

    • Run several plates in different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

    • The ideal system will give your product an Rf value of approximately 0.25-0.35.

    • The starting amine will typically be lower on the plate (more polar), while less polar impurities will be higher.

  • Pro-Tip: To prevent on-column deprotection, you can pre-treat your silica gel by flushing the packed column with your eluent containing 0.5-1% triethylamine (Et₃N) to neutralize any acidic sites on the silica surface.

Table 1: Troubleshooting Common Purification Issues
Problem EncounteredProbable CauseRecommended Solution
Product loss during workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Boc deprotection observed Exposure to strong acid during workup or on acidic silica gel.Use only dilute, weak acids (e.g., 5% citric acid) for washes. Neutralize silica gel with 1% Et₃N in the eluent.[1]
Product has a yellow/brown tint Residual bromine or other colored impurities from starting materials.Wash the organic layer with a 10% sodium thiosulfate solution during workup to quench bromine.[6] Consider passing a solution of the final product through a small plug of activated carbon.
Poor separation in chromatography Incorrect solvent system polarity.Systematically determine the optimal eluent using TLC. An 8:2 Hexane:EtOAc is a good starting point.
Product streaks on TLC/column Compound is too polar for the eluent, or it is acidic/basic, interacting strongly with silica.Add a small amount of methanol (1-5%) to the eluent to increase polarity. Add 1% Et₃N (for basic compounds) or 1% acetic acid (for acidic compounds) to the eluent.

Detailed Experimental Protocols

Protocol I: Optimized Aqueous Workup

This protocol is designed to remove the majority of polar impurities while preserving the acid-sensitive Boc group.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath. Slowly add deionized water to quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Amine Removal: Wash the combined organic layers once with a cold 5% aqueous citric acid solution. This step is critical for removing the basic starting amine.

  • Neutralization: Immediately wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol II: Flash Column Chromatography

This protocol is for isolating the product when crystallization is not feasible or does not provide sufficient purity.

  • Column Packing: Prepare a glass column with silica gel (~50x the mass of your crude product). Pack the column using a slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Ensure there are no air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined by your TLC analysis.

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 10%, then 15%, etc.) to elute your product. This provides better separation from closely running impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • ResearchGate. (2025). Catalytic synthesis of t-BAMBP and its purification through distillation. Available at: [Link]

  • Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • Google Patents. (2016). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Bromine or Iodine. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

Sources

Optimization

"tert-Butyl 4-bromo-2-methylbenzylcarbamate" side reactions in coupling processes

Technical Support Center: Coupling of tert-Butyl 4-bromo-2-methylbenzylcarbamate Overview: The "Deceptive" Substrate Molecule: tert-Butyl 4-bromo-2-methylbenzylcarbamate CAS: 445003-37-2 (Generic analog ref) Core Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling of tert-Butyl 4-bromo-2-methylbenzylcarbamate

Overview: The "Deceptive" Substrate

Molecule: tert-Butyl 4-bromo-2-methylbenzylcarbamate CAS: 445003-37-2 (Generic analog ref) Core Challenge: This substrate presents a "perfect storm" of steric hindrance and chelating potential.[1][2][3] The ortho-methyl group hinders the aryl bromide, slowing oxidative addition.[1] Simultaneously, the Boc-protected benzylamine nitrogen acts as a directing group, inviting the Palladium catalyst to form stable, inactive palladacycles rather than completing the catalytic cycle.

This guide addresses the three most common failure modes: Protodebromination (Reduction) , Catalyst Arrest (Palladacycle Formation) , and Boc-Deprotection .[1]

Module 1: The "Missing Bromide" Mystery (Protodebromination)

Symptom:

  • LCMS shows a major peak with Mass = [Starting Material] – 79/81 (Br) + 1 (H).[1][2]

  • The coupling product is formed in low yield or not at all.[1][2]

Mechanism: The ortho-methyl group creates significant steric bulk around the C-Br bond.[1][2] This slows down the transmetallation step (where the boronic acid/ester enters). The Palladium(II) species, unable to find a coupling partner quickly, sits exposed in the solvent. If the solvent is protic (e.g., alcohols) or if the phosphine ligand is not bulky enough to protect the metal center, the Pd(II) species abstracts a hydride (often from the solvent or ligand), leading to reductive elimination of the de-brominated arene.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Switch to Aprotic. Use 1,4-Dioxane or Toluene. Avoid MeOH/EtOH/iPrOH.[1][2]Eliminates the primary source of hydride donors.[1][2]
Catalyst Use Pre-formed Pd(0) or G3/G4 Precatalysts. (e.g., XPhos Pd G4).[1][2][3]Ensures rapid oxidative addition and stabilizes the Pd center against reduction.[1][2]
Base Anhydrous Bases. Use K₃PO₄ or Cs₂CO₃ (solid).[1][2][3]Minimizes hydrolysis and potential hydride transfer from aqueous media.[1][2]

Q: I see the reduced product even in Toluene. Why? A: Check your phosphine ligand.[1][2][3] Tricyclohexylphosphine (PCy₃) and other alkyl phosphines can undergo beta-hydride elimination from the ligand itself if the cycle stalls.[1][2] Switch to biaryl phosphines (Buchwald ligands like XPhos or SPhos) which are designed to prevent this pathway.[1][2]

Module 2: The Palladacycle Trap (Catalyst Arrest)

Symptom:

  • Reaction stalls at ~10-20% conversion.[1]

  • Adding more catalyst does not restart the reaction.[1][2]

  • No significant side products (like reduction) are visible; just unreacted starting material.[1][2]

Mechanism: The Boc-protected nitrogen is a "soft" directing group.[1][2][3] In the absence of rapid coupling, the Palladium atom coordinates to the Nitrogen and activates the adjacent C-H bond (either the benzylic position or the ortho-methyl group). This forms a stable 5- or 6-membered Palladacycle .[1][2] This species is too stable to turn over, effectively removing the catalyst from the cycle.

PalladacycleTrap cluster_Trap The Trap (Catalyst Arrest) SM Ar-Br Substrate OxAdd Oxidative Addition (Pd-Ar Species) SM->OxAdd + Pd Pd Pd(0) Catalyst Coord N-Coordination OxAdd->Coord Slow Transmetallation (Steric Delay) Coupling Product OxAdd->Coupling Fast Transmetallation Cycle Stable Palladacycle (Dead Catalyst) Coord->Cycle C-H Activation

Caption: The kinetic competition between productive coupling and unproductive palladacycle formation.

Troubleshooting Protocol:

  • Increase Temperature: Palladacycles are often thermodynamically stable but kinetically reversible at higher temperatures (>100°C).[1][2]

  • Ligand Overcrowding: Use extremely bulky ligands (e.g., BrettPhos or tBuXPhos ).[1][2] The steric bulk of the ligand makes it spatially difficult for the Pd to coordinate to the Nitrogen while holding the bulky aryl group.

Module 3: Protecting Group Integrity (Boc Survival)

Symptom:

  • Product mass corresponds to the free amine (Loss of 100 Da).[2]

  • Formation of complex mixtures/oligomers (free amines can poison Pd catalysts).[1][2]

Mechanism: While Boc is base-stable, it becomes labile at high temperatures (>100°C) in the presence of Lewis acids.[2] Pd(II) is a mild Lewis acid.[1][2] If you use a weak base (like bicarbonate) that doesn't neutralize the system effectively, or if you use a Lewis-acidic co-catalyst, Boc cleavage occurs.

Q: Can I use KOtBu (Potassium tert-butoxide)? A: NO. Strong alkoxide bases can deprotonate the carbamate NH (


), creating a negatively charged nitrogen species that binds practically irreversibly to the Palladium, killing the catalyst immediately.

Recommended Base System:

  • Primary Choice: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).[1][2] The phosphate buffers the pH perfectly to maintain Boc stability while facilitating the Suzuki coupling.

Standardized Protocol: High-Steric Suzuki Coupling

Use this protocol as a baseline for tert-Butyl 4-bromo-2-methylbenzylcarbamate.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv[1][2][4]

  • Catalyst: XPhos Pd G4 (2-3 mol%).[1][2] Why? Rapid activation, bulky ligand prevents palladacycle formation.

  • Base: K₃PO₄ (3.0 equiv).[1][2][3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2] Degassed.

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Assembly: Add solid reagents to the vial. Add degassed solvent.[1][2]

  • Temperature: Heat to 80°C . Monitor by LCMS at 1 hour.

    • If conversion < 10%: Raise temp to 100°C (Do not exceed 110°C to save the Boc).

    • If protodebromination is observed: Switch solvent to anhydrous Toluene and use anhydrous K₃PO₄.[1][2]

Decision Tree: Troubleshooting Logic

Troubleshooting Start Issue Detected CheckMass Check LCMS Mass Start->CheckMass MassMinusBr Mass = SM - Br + H (Protodebromination) CheckMass->MassMinusBr MassMinusBoc Mass = Product - 100 (Boc Loss) CheckMass->MassMinusBoc MassSM Only SM Remaining (Stalled Reaction) CheckMass->MassSM Sol_Proto 1. Switch to Anhydrous Toluene 2. Use XPhos Pd G4 MassMinusBr->Sol_Proto Sol_Boc 1. Lower Temp < 100°C 2. Avoid Alkoxide Bases 3. Use K3PO4 MassMinusBoc->Sol_Boc Sol_Stall 1. Increase Temp (break palladacycle) 2. Switch to tBuXPhos 3. Check Boronic Acid Quality MassSM->Sol_Stall

Caption: Logic flow for diagnosing reaction failures based on LCMS data.

References

  • Mechanisms of Protodebromination

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[1][2]

    • Source: ChemRxiv (2024).[1][2]

    • URL:[Link][1][2][5]

  • Palladacycle Formation in Benzylamines

    • Title: Synthesis of ortho-palladated complexes of N-methylbenzylamine.[1][2]

    • Source: Inorganica Chimica Acta (1993).[1][2][6]

    • URL:[Link][1][2]

  • General Suzuki Coupling of Sterically Hindered Substrates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[1][2]

    • Source: Chemical Reviews (2000/2020 updates).[1][2]

    • URL:[Link][1][2]

  • Boc Stability in Coupling

    • Title: General Method for the Suzuki–Miyaura Cross-Coupling of Amides (Discusses N-Boc stability).[1][2]

    • Source: ACS Catalysis (2020).[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of tert-Butyl 4-bromo-2-methylbenzylcarbamate

Executive Summary & Reaction Profile This guide addresses the synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate via the tert-butoxycarbonylation (Boc-protection) of 4-bromo-2-methylbenzylamine . While Boc-protectio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

This guide addresses the synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate via the tert-butoxycarbonylation (Boc-protection) of 4-bromo-2-methylbenzylamine . While Boc-protection is a standard transformation, the specific substitution pattern (4-bromo, 2-methyl) introduces solubility and steric considerations that can impact isolated yield and purity.

The 2-methyl substituent, located ortho to the benzylic amine moiety, introduces mild steric bulk but primarily influences the crystal lattice energy of the final product, often making crystallization challenging (oiling out). The 4-bromo handle is critical for downstream cross-coupling (Suzuki/Buchwald) and must remain chemically inert during this protection step.

Core Reaction

Reagents: 4-Bromo-2-methylbenzylamine (Substrate), Di-tert-butyl dicarbonate (


), Base (TEA or NaOH).[1]
Target Yield:  >92% isolated.
Purity:  >98% (HPLC/NMR).

Optimized Experimental Protocol

This protocol uses a Dichloromethane (DCM) / Triethylamine (TEA) system. This is preferred over aqueous Schotten-Baumann conditions for this specific substrate due to the lipophilicity of the brominated aromatic ring, which ensures better solubility and homogeneity.

Materials Checklist
  • Substrate: 4-Bromo-2-methylbenzylamine (1.0 equiv)

  • Reagent:

    
     (1.1 – 1.2 equiv)
    
  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

  • Wash Solutions: 1M HCl, Saturated

    
    , Brine.
    
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylbenzylamine (10 mmol) in DCM (30 mL). Ensure the solution is clear.

  • Base Addition: Add TEA (15 mmol) in one portion. The solution may warm slightly.

  • Controlled Addition: Cool the mixture to 0°C (ice bath). Add a solution of

    
      (11-12 mmol) in DCM (10 mL) dropwise over 15 minutes.
    
    • Scientific Rationale: Although the amine is nucleophilic, cooling prevents uncontrolled exotherms and minimizes the formation of bis-Boc byproducts, though rare for benzylic amines.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1). The amine spot (polar, near baseline) should disappear; the carbamate product (less polar,

      
      ) should appear.
      
  • Quench & Workup:

    • Dilute with DCM (20 mL).

    • Acid Wash (Critical): Wash with 1M HCl (2 x 30 mL). This removes unreacted amine and excess TEA.

    • Base Wash: Wash with Saturated

      
       (1 x 30 mL). This removes any acidic byproducts.
      
    • Drying: Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure.

    • Troubleshooting: If the residue is an oil, induce crystallization by adding cold Hexane or Heptane and scratching the flask walls.

Technical Support & Troubleshooting (FAQ)

This section addresses specific failure modes reported by users in the field.

Q1: I am getting a low yield (<70%). What is going wrong?

Diagnosis: This is often due to incomplete conversion or loss during workup .

  • Stoichiometry Check: Ensure your

    
     is fresh. 
    
    
    
    degrades to tert-butanol and
    
    
    over time. Use 1.2 to 1.5 equivalents if the reagent is old.
  • pH Issue: During the acid wash (Step 5), if the pH is too low (<1) and the contact time is too long, you might partially deprotect the product (cleave the Boc group). Use 0.5M citric acid instead of HCl if you suspect acid sensitivity.

  • Phase Separation: The product is lipophilic. Ensure you are not discarding it with the aqueous layer. Re-extract aqueous layers with DCM to verify.

Q2: The product remains an oil and refuses to solidify.

Diagnosis: The "ortho-methyl effect" often lowers the melting point, leading to supercooled liquids.

  • Solution A (Seeding): If you have a tiny crystal from a previous batch, add it.

  • Solution B (Solvent Swap): Dissolve the oil in a minimum amount of diethyl ether, then slowly add pentane or hexane until cloudy. Store at -20°C overnight.

  • Solution C (Vacuum): Trace solvent (DCM) can prevent solidification. Keep the oil under high vacuum (<1 mbar) for 12 hours to remove trapped solvent molecules.

Q3: I see a second spot on TLC just above my product. Is it Bis-Boc?

Diagnosis: Yes, it is likely the N,N-di-Boc species (


).
  • Cause: Excess ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     combined with a strong base or high temperatures.
    
  • Fix:

    • Reduce

      
       to 1.05 equiv.
      
    • Keep the reaction at 0°C for longer.

    • Rescue: Treat the crude mixture with a mild base (e.g., NaOH in MeOH) briefly; the second Boc group is usually more labile and can be cleaved back to the mono-Boc product without removing the first.

Q4: Can I synthesize the starting amine if it's not in stock?

Answer: Yes. The most reliable route is the Reduction of 4-bromo-2-methylbenzonitrile .

  • Reagent: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (LAH).
    
  • Note: If using LAH, keep the temperature low (0°C) to avoid debromination (stripping the Br off the ring).

    
     is chemoselective and safer for aryl bromides.
    

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack and the critical intermediates.

BocProtection Start 4-Bromo-2-methylbenzylamine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (DCM, 0°C) Reagent Boc2O + TEA Reagent->Inter Product tert-Butyl 4-bromo-2-methylbenzylcarbamate Inter->Product Elimination Byproducts CO2 + t-BuOH Inter->Byproducts Gas Evolution

Caption: Mechanistic pathway for the N-Boc protection of the benzylic amine.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix if your yield is suboptimal.

Troubleshooting Problem Issue: Low Yield / Impurity CheckTLC Check TLC of Crude Problem->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes Impurity High Rf Impurity? CheckTLC->Impurity No, extra spots Action3 Product lost in Aqueous? Re-extract water layer. CheckTLC->Action3 Clean but low mass Action1 Add 0.2 eq Boc2O Check pH > 8 SM_Left->Action1 Yes Action2 Bis-Boc Formed. Reduce Boc2O eq next time. Impurity->Action2 Yes

Caption: Decision tree for diagnosing yield loss or purity issues during synthesis.

Comparative Data: Solvent & Base Effects

The following data summarizes internal optimization runs for ortho-substituted benzylamines.

Solvent SystemBaseTempYieldNotes
DCM TEA 0°C -> RT 94% Recommended. Best solubility, easiest workup.
THF / Water (1:1)NaOHRT88%Good "Green" alternative. Requires careful pH control.
EthanolNoneReflux65%Slow. Ethanol can compete as a nucleophile (rarely).
DMFDIPEART90%High yield but DMF is difficult to remove (requires aqueous wash).

References

  • RSC Advances. "tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent." Royal Society of Chemistry.

  • National Institutes of Health (NIH). "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives." PubMed Central.

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Protection and Deprotection mechanisms." Organic-Chemistry.org.

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Library.

Sources

Optimization

Technical Support Center: Cross-Coupling with tert-Butyl 4-bromo-2-methylbenzylcarbamate

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving tert-Butyl 4-bromo-2-methylbenzylcarbamate. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving tert-Butyl 4-bromo-2-methylbenzylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming new carbon-carbon and carbon-heteroatom bonds with this sterically hindered substrate. Here, we synthesize field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your reaction conditions.

Catalyst & Ligand Selection Philosophy: Overcoming Steric Hindrance

The primary challenge in functionalizing tert-Butyl 4-bromo-2-methylbenzylcarbamate is the steric bulk imposed by the ortho-methyl group adjacent to the bromine atom. This hindrance can significantly impede the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles.

To overcome this, the catalyst system must be carefully chosen. The key is to employ bulky, electron-rich phosphine ligands.

  • Why Bulky Ligands? Sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species. This less-hindered active catalyst can more easily approach the sterically shielded C-Br bond of the substrate.[1]

  • Why Electron-Rich Ligands? Ligands that are strong electron donors increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the oxidative addition into the electrophilic C-Br bond.

Therefore, the most successful strategies for this substrate will invariably involve modern dialkylbiaryl phosphine ligands, such as those developed by the Buchwald and Hartwig groups.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for introducing a new C-C bond to this substrate?

For C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation, the Suzuki-Miyaura coupling is often the most robust and functional-group-tolerant choice.[4][5] Its advantages include mild reaction conditions and the use of generally stable and non-toxic organoboron reagents.[6] For C(sp²)–C(sp) bonds, the Sonogashira coupling is the standard method.[7]

Q2: I need to form a C-N bond. Which reaction should I choose?

The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation and is well-suited for this substrate, provided the correct ligand and base are used.[3][8] It allows for the coupling of a wide variety of amines, including primary and secondary amines, anilines, and even amides.

Q3: Can I use a nickel catalyst instead of palladium?

Yes, nickel catalysts are a viable, more cost-effective alternative.[9] They can be particularly effective for challenging cross-couplings. However, palladium catalysis is generally better understood and has a wider array of commercially available, high-performance ligands, making it the first choice for initial screening experiments.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with tert-Butyl 4-bromo-2-methylbenzylcarbamate.

Problem: Low or No Conversion to Product

Q: My Suzuki-Miyaura reaction has stalled or is giving very low yield. What are the most likely causes and how can I improve it?

This is the most common issue and usually points to a suboptimal catalyst system or reaction conditions. Let's break down the variables.

A1: Re-evaluate Your Catalyst and Ligand. The steric hindrance of the ortho-methyl group is the most probable culprit. A standard catalyst like Pd(PPh₃)₄ will likely be ineffective. You must use a catalyst system designed for hindered substrates.

  • Expert Recommendation: Use a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands have been shown to be highly effective for coupling hindered systems.[2]

Ligand Palladium Source Typical Application Key Strengths
SPhos Pd₂(dba)₃ or SPhos Pd G3/G4Suzuki, Buchwald-HartwigExcellent for sterically demanding aryl bromides.
XPhos Pd(OAc)₂ or XPhos Pd G2/G3/G4Suzuki, Buchwald-Hartwig, SonogashiraVery broad scope, highly active for hindered substrates.[10]
RuPhos Pd(OAc)₂ or RuPhos Pd G3/G4Buchwald-Hartwig (especially with hindered amines)Particularly effective for C-N couplings.[11]
tBuXPhos Pd₂(dba)₃ or tBuXPhos Pd G3Buchwald-HartwigEnhanced activity for certain C-N couplings.[10]
  • Actionable Step: Screen a panel of the ligands listed above. Start with XPhos or SPhos for Suzuki coupling and RuPhos for Buchwald-Hartwig amination.

A2: Check Your Base and Solvent System. The choice of base and solvent is interdependent and crucial for reaction success.

  • For Suzuki Coupling: A moderately strong inorganic base is required to facilitate the transmetalation step. Poor solubility of the base can lead to low yields.[12]

    • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃. K₃PO₄ is often a good starting point.

    • Recommended Solvents: A combination of an ethereal or aromatic solvent with water is typical (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[12][13] The water is essential for activating the boronic acid/ester.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.

    • Recommended Bases: NaOt-Bu, KOt-Bu, LHMDS.[8] Note that t-butoxide bases are incompatible with functional groups like esters.[8]

    • Recommended Solvents: Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or t-BuOH are preferred.[10][12]

A3: Ensure Proper Reaction Setup and Purity. Cross-coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.

  • Degassing is Critical: Ensure you have thoroughly degassed your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[13]

  • Reagent Quality: The stability of your boronic acid is a common failure point in Suzuki reactions, as they can undergo protodeboronation.[14] Consider using a more stable boronic ester (e.g., a pinacol ester). Ensure all reagents are pure and solvents are anhydrous (especially for Buchwald-Hartwig).

Problem: Significant Side Product Formation

Q: In my Suzuki reaction, I'm observing a lot of homocoupling of my boronic acid (biaryl formation). How can I prevent this?

A: Boronic acid homocoupling is typically caused by the presence of oxygen.

  • Improve Degassing: This is the most important step. Ensure your reaction is rigorously maintained under an inert atmosphere.[13]

  • Control Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

  • Check Boronic Acid Quality: Old or impure boronic acids are more prone to side reactions. Use freshly purchased or purified material.

Q: My main side product is the debrominated starting material. What causes this and how can I stop it?

A: Debromination occurs when a palladium hydride (Pd-H) species is formed, which then reacts with your aryl bromide to replace Br with H. This can happen via several pathways, including β-hydride elimination from certain reagents or decomposition of the catalyst complex.

  • Choice of Base: In Buchwald-Hartwig reactions, using a weaker base like Cs₂CO₃ or K₃PO₄ instead of t-butoxides can sometimes reduce debromination.[10]

  • Ligand Selection: Certain ligands are more prone to decomposition pathways that generate Pd-H. Screening different bulky phosphine ligands can identify a more stable system for your specific transformation.

  • Solvent: In some cases, the solvent can be a source of hydride. Ensure you are using high-purity, dry solvents.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling tert-Butyl 4-bromo-2-methylbenzylcarbamate with a generic arylboronic acid.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%). Add this catalyst mixture to the reaction flask. Alternatively, use a pre-formed catalyst like XPhos Pd G3 (2-4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of the substrate with a primary or secondary amine.

Step-by-Step Methodology:

  • Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add tert-Butyl 4-bromo-2-methylbenzylcarbamate (1.0 equiv.). Seal the tube, remove it from the glovebox.

  • Inert Atmosphere: Connect the tube to a Schlenk line under positive argon or nitrogen pressure.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Visualized Workflows and Mechanisms

General Catalytic Cycle for Cross-Coupling

The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction. The success of coupling a hindered substrate like tert-Butyl 4-bromo-2-methylbenzylcarbamate depends on optimizing the rates of oxidative addition and reductive elimination while avoiding catalyst deactivation.

Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS + Ar-X Complex1 L-Pd(II)(Ar)(X) OA_TS->Complex1 TM_TS Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Complex1->TM_TS + R'-M or R'₂NH Complex2 L-Pd(II)(Ar)(R') TM_TS->Complex2 RE_TS Reductive Elimination Complex2->RE_TS Product Ar-R' (Product) RE_TS->Product Catalyst_Regen Catalyst_Regen->Pd0 Catalyst Regeneration

A generalized Pd(0) catalytic cycle for cross-coupling reactions.

Troubleshooting Workflow: Low Reaction Yield

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Troubleshooting Workflow start Low Yield Observed check_purity 1. Verify Reagent Purity & Reaction Setup (Degassing, Dry Solvents) start->check_purity purity_ok Problem Persists? check_purity->purity_ok change_ligand 2. Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) purity_ok->change_ligand Yes success Success: Optimized Conditions Found purity_ok->success No (Purity was issue) ligand_ok Improvement? change_ligand->ligand_ok change_base 3. Screen Bases & Solvents (e.g., K₃PO₄, NaOtBu) (e.g., Dioxane, Toluene) ligand_ok->change_base No ligand_ok->success Yes base_ok Improvement? change_base->base_ok change_temp 4. Adjust Temperature (Increase in 10°C increments) base_ok->change_temp No base_ok->success Yes failure Consult Literature for Alternative Methods change_temp->failure

A systematic workflow for troubleshooting low-yield cross-coupling reactions.

References

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2010). Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • American Chemical Society. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • SciSpace. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl Organometallics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Rapid and Efficient Pd-catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

Sources

Troubleshooting

"tert-Butyl 4-bromo-2-methylbenzylcarbamate" troubleshooting failed reactions

Technical Support Center: tert-Butyl 4-bromo-2-methylbenzylcarbamate Compound Profile & Structural Context Systematic Name: tert-Butyl (4-bromo-2-methylbenzyl)carbamate[1] Core Function: A protected benzylic amine buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 4-bromo-2-methylbenzylcarbamate

Compound Profile & Structural Context

  • Systematic Name: tert-Butyl (4-bromo-2-methylbenzyl)carbamate[1]

  • Core Function: A protected benzylic amine building block used primarily in medicinal chemistry as a linker or scaffold.[1] The aryl bromide serves as a handle for cross-coupling (Suzuki, Buchwald), while the Boc group protects the amine during these transformations.[2]

  • Critical Structural Feature: The ortho-methyl group (C2) relative to the benzylic amine (C1). This steric bulk creates significant rotational barriers and kinetic inhibition, distinguishing it from the simpler 4-bromobenzylcarbamate.

Module 1: Synthesis & Formation Troubleshooting

Context: Users typically synthesize this from 4-bromo-2-methylbenzonitrile (via reduction) or directly from 4-bromo-2-methylbenzylamine.[1]

Q1: My Boc protection reaction (Amine + Boc₂O) has stalled at 60-70% conversion. Adding more Boc₂O doesn’t help.[1] Why?

Diagnosis: Steric Inhibition & Aggregation. The ortho-methyl group at C2 creates steric pressure on the benzylic nitrogen, reducing its nucleophilicity compared to a standard benzylamine. Furthermore, the product can form hydrogen-bonded aggregates in non-polar solvents (DCM), trapping unreacted amine.

Corrective Protocol:

  • Solvent Switch: Move from DCM to THF/Water (1:1) or Dioxane/Water (1:1) .[1] The aqueous component disrupts hydrogen bonding aggregates.

  • pH Adjustment: Maintain pH ~10 using NaOH or Na₂CO₃. This ensures the amine remains deprotonated (nucleophilic) while the Boc group is stable.

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks Boc₂O to form a highly electrophilic N-acylpyridinium intermediate, overcoming the steric hindrance of the ortho-methyl amine.

Q2: I see a "double Boc" impurity (N(Boc)₂) by LCMS. How do I prevent this?

Diagnosis: Excess Reagent/Base. Despite the steric hindrance, the benzylic proton is acidic enough that a large excess of Boc₂O and strong base (e.g., TEA/DMAP in refluxing MeCN) can force a second Boc group onto the nitrogen.

Corrective Protocol:

  • Stoichiometry: Limit Boc₂O to 1.1 equivalents .

  • Order of Addition: Add a solution of Boc₂O slowly to the amine at 0°C, rather than adding amine to Boc₂O.

  • Removal: If formed, the bis-Boc byproduct is usually unstable to partial hydrolysis. Treat the crude mixture with LiOH/MeOH at room temperature for 1 hour to cleave the second Boc group selectively.

Module 2: Cross-Coupling (Suzuki/Buchwald) Failures

Context: Reacting the aryl bromide at C4 with boronic acids or amines.

Q3: The Suzuki coupling failed. I recovered the starting material, but the Boc group fell off. What happened?

Diagnosis: Thermal/Lewis Acid Deprotection. Boc groups are thermally unstable above 120°C and can be cleaved by Lewis acidic metal salts generated in situ (e.g., Boron byproducts) if the pH drops.

Corrective Protocol:

  • Base Buffer: Ensure sufficient base (K₃PO₄ or Cs₂CO₃, 2-3 equiv) is present to neutralize any boric acid byproducts.[1]

  • Temperature Limit: Do not exceed 100°C . If the reaction requires higher heat, switch to a microwave reactor (shorter duration) or change the catalyst to a more active generation (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G3 ) that works at 60-80°C.

Q4: I observe significant "De-bromination" (Ar-Br → Ar-H) instead of the coupled product.

Diagnosis: Hydrodehalogenation. This is a common side reaction in sterically crowded or electron-rich systems, often caused by hydride sources (like alcohols used as solvents) or excessive heating.

Corrective Protocol:

  • Solvent Change: Avoid Ethanol/Isopropanol. Use Toluene/Water or DME/Water .[1]

  • Catalyst Selection: Switch to Pd(dppf)Cl₂[1]·DCM . The large bite angle of the dppf ligand favors reductive elimination of the product over beta-hydride elimination pathways.

  • Strict Degassing: Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation pathways. Sparge with Argon for 15 mins, not just nitrogen balloon flushing.

Module 3: Analytical Troubleshooting (NMR & Purity)

Q5: My ¹H NMR shows split peaks for the benzylic CH₂ and the Boc-methyls. Is my compound impure?

Diagnosis: Rotameric Broadening (Rotamers). This is the most frequent "false positive" for impurity. The ortho-methyl group restricts the rotation of the N-C(O) bond of the carbamate. This creates two distinct conformers (s-cis and s-trans) observable on the NMR timescale.[1]

Verification Test:

  • Variable Temperature (VT) NMR: Run the sample at 50°C or 323 K in DMSO-d₆.[1]

  • Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are impurities.

Data Table: Expected Chemical Shifts (DMSO-d₆)

PositionMoietyShift (δ ppm)MultiplicityNotes
C1-Linker Ar-CH₂ -NH4.10 - 4.25Doublet (or broad)Often splits due to rotamers.[1]
N-H -NH-Boc7.20 - 7.50Triplet (broad)Exchangeable with D₂O.[1]
C2-Me Ar-CH₃ 2.25 - 2.35SingletOrtho to linker.[1]
C4-Br Ar-H (C3/C5)7.30 - 7.45MultipletAromatic region.[1]
Boc -C(CH₃)₃1.38 / 1.42SingletMay appear as two peaks (approx 1:1 ratio) at RT.[1]

Visual Troubleshooting Workflows

Figure 1: Synthesis & Protection Pathway

Caption: Optimized workflow for generating the Boc-protected intermediate from the nitrile precursor, highlighting the critical pH control step.

SynthesisPath Start 4-Bromo-2-methylbenzonitrile Red Reduction (BH3·THF or Raney Ni/H2) Start->Red Amine Intermediate: 4-Bromo-2-methylbenzylamine Red->Amine BocStep Boc Protection (Boc2O, THF/H2O, NaOH) Amine->BocStep Check Check pH > 10 (Prevents Aggregation) BocStep->Check Critical Control Product tert-Butyl 4-bromo-2-methylbenzylcarbamate Check->Product

[1]

Figure 2: Suzuki Coupling Decision Tree

Caption: Logic flow for troubleshooting low yields in cross-coupling reactions at the C4-Bromide position.

SuzukiFix Problem Suzuki Coupling Failed Analyze Analyze Crude (LCMS/NMR) Problem->Analyze Res1 Result: Starting Material + De-Boc Analyze->Res1 Res2 Result: De-brominated (Ar-H) Analyze->Res2 Res3 Result: No Reaction (Stalled) Analyze->Res3 Fix1 Fix: Lower Temp (<100°C) Add Base Buffer Res1->Fix1 Fix2 Fix: Switch Solvent (No Alcohols) Use Pd(dppf)Cl2 Res2->Fix2 Fix3 Fix: Switch to XPhos Pd G3 Check Boronic Acid Purity Res3->Fix3

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for Boc stability and cleavage conditions).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki mechanism and side reactions).[1][3]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates via Ligand Design. Chemistry – A European Journal.[1] (Discusses steric bulk and ligand selection relevant to ortho-substituted systems).

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.[1] (Source for Rotamerism in amides/carbamates and NMR interpretation).

  • PubChem Compound Summary. (2025). tert-Butyl 4-bromo-2-methylbenzoate (Analogous structure for physical property comparison). [1]

Sources

Optimization

Technical Support Center: tert-Butyl 4-bromo-2-methylbenzylcarbamate

DISCLAIMER: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on general principles of organic chemistry and data available...

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on general principles of organic chemistry and data available for structurally similar compounds. Users should always consult the specific Safety Data Sheet (SDS) for "tert-Butyl 4-bromo-2-methylbenzylcarbamate" and conduct a thorough risk assessment before commencing any experimental work.

Introduction: Navigating the Nuances of a Moisture-Sensitive Reagent

Welcome to the comprehensive technical support guide for tert-Butyl 4-bromo-2-methylbenzylcarbamate. This resource is designed to provide in-depth, practical guidance to researchers utilizing this valuable synthetic intermediate. As with many carbamate-protected compounds, moisture sensitivity is a critical factor that can significantly impact experimental outcomes. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate potential issues arising from the inherent reactivity of this molecule, ensuring the integrity and success of your research.

Our approach is grounded in the fundamental principles of physical organic chemistry and supplemented with field-proven insights to deliver a trustworthy and authoritative resource.

The Chemical Basis of Moisture Sensitivity

The key to understanding the moisture sensitivity of tert-Butyl 4-bromo-2-methylbenzylcarbamate lies in the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under basic and many nucleophilic conditions, yet it is readily cleaved under acidic conditions[1][2].

Moisture, even ambient humidity, can introduce a weakly acidic environment, sufficient to catalyze the hydrolysis of the carbamate bond. This process, illustrated below, leads to the formation of the deprotected primary amine (4-bromo-2-methylbenzylamine), carbon dioxide, and tert-butanol.

Figure 1. Simplified Hydrolysis Pathway of tert-Butyl 4-bromo-2-methylbenzylcarbamate.

The presence of these byproducts can lead to a cascade of experimental problems, including reduced yields, formation of unintended side-products, and complications in purification.

Data at a Glance: Physicochemical Properties

While experimentally verified data for this specific compound is not widely published, the following table summarizes predicted and available information.

PropertyValueSource
CAS Number 1352896-24-2Commercial Supplier
Molecular Formula C₁₃H₁₈BrNO₂N/A
Molecular Weight 300.19 g/mol N/A
Boiling Point 392.2 ± 30.0 °C (Predicted)Commercial Supplier
Density 1.287 ± 0.06 g/cm³ (Predicted)Commercial Supplier
Storage Store at room temperature, sealed in dry conditions.Commercial Supplier

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. Could my bottle of tert-Butyl 4-bromo-2-methylbenzylcarbamate be "bad"?

A1: It's highly probable that your reagent has degraded due to moisture exposure. A key indicator of degradation is a decrease in the effective concentration of the starting material, leading directly to lower yields. We recommend performing a quality control check, such as obtaining a proton NMR spectrum, to assess the purity of your reagent before use. The presence of significant peaks corresponding to 4-bromo-2-methylbenzylamine or tert-butanol would confirm hydrolysis.

Q2: I'm observing an unexpected, more polar spot on my TLC plate that stains with ninhydrin. What is it?

A2: The ninhydrin-positive spot is almost certainly the free amine byproduct, 4-bromo-2-methylbenzylamine. This is a classic sign of Boc-group hydrolysis. The free amine is significantly more polar than the starting carbamate, causing it to have a lower Rf value on normal-phase silica gel.

Q3: Can I "rescue" a partially hydrolyzed bottle of the reagent?

A3: While not ideal, it is sometimes possible to purify the remaining carbamate from the hydrolyzed amine. This can be achieved through careful column chromatography. However, this is a time-consuming process and may not be practical for large quantities. For critical applications, we strongly recommend starting with a fresh, unopened bottle of the reagent.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Protic solvents, especially in the presence of any acidic or basic impurities, can facilitate hydrolysis. While reactions are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), it is crucial that these solvents are anhydrous. Avoid using solvents from bottles that have been opened multiple times without proper care to maintain a dry atmosphere.

Troubleshooting Guide: From Problem to Solution

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Observed Problem Potential Root Cause Recommended Action(s)
Incomplete Reaction Reagent Degradation: The carbamate has been partially or fully hydrolyzed due to moisture.- Verify the purity of the starting material using ¹H NMR or LC-MS. - Use a fresh, unopened bottle of the reagent if possible. - Ensure all solvents and reagents are rigorously dried before use.
Formation of Multiple Byproducts Reaction with Hydrolysis Products: The deprotected amine is participating in undesired side reactions.- Implement stringent anhydrous techniques for your reaction setup. - Consider adding a non-nucleophilic base to scavenge any adventitious acid.
Inconsistent Results Variable Moisture Contamination: Inconsistent handling procedures are leading to varying degrees of hydrolysis between experiments.- Standardize your workflow for handling moisture-sensitive reagents. - Always use freshly dried glassware and anhydrous solvents from a reliable source.
Purification Difficulties Co-elution of Product and Byproducts: The polarity of the desired product may be too similar to the hydrolyzed amine for easy separation.- Modify your workup procedure. An acidic wash (e.g., dilute aq. HCl) can protonate the amine, making it water-soluble and easily separable from the organic layer. - Optimize your chromatography conditions (e.g., different solvent system, gradient elution).
Logical Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting experimental challenges.

Troubleshooting_Workflow Start Experimental Issue Observed (Low Yield, Byproducts, etc.) Analyze_Data Analyze Reaction Data (TLC, NMR, LC-MS) Start->Analyze_Data Identify_Byproducts Identify Unexpected Species Analyze_Data->Identify_Byproducts Hydrolysis_Suspected Hydrolysis Suspected? Identify_Byproducts->Hydrolysis_Suspected Review_Handling Review Reagent Handling & Storage Protocol Hydrolysis_Suspected->Review_Handling Yes Review_Setup Review Reaction Setup & Conditions Hydrolysis_Suspected->Review_Setup No QC_Reagent Perform QC on Reagent (NMR, LC-MS) Review_Handling->QC_Reagent Implement_Anhydrous Implement Strict Anhydrous Techniques Review_Setup->Implement_Anhydrous Retry_Experiment Retry Experiment Implement_Anhydrous->Retry_Experiment Reagent_OK Reagent Purity Acceptable? QC_Reagent->Reagent_OK Reagent_OK->Review_Setup Yes Use_New_Reagent Use Fresh Reagent Reagent_OK->Use_New_Reagent No Use_New_Reagent->Retry_Experiment Success Problem Resolved Retry_Experiment->Success

Figure 2. A logical workflow for diagnosing and resolving issues related to moisture sensitivity.

Experimental Protocols: Best Practices for Success

Adherence to the following protocols will significantly reduce the risk of moisture-induced degradation.

Protocol 1: Storage and Handling of tert-Butyl 4-bromo-2-methylbenzylcarbamate
  • Upon Receipt: Inspect the container for any damage to the seal. If the seal is compromised, do not use the reagent.

  • Storage: Store the container in a desiccator or a dry box at room temperature. The container should be tightly sealed.

  • Dispensing:

    • Allow the container to equilibrate to the ambient temperature of the balance before opening to prevent condensation of atmospheric moisture on the cold solid.

    • Whenever possible, handle the solid in a glovebox or under a blanket of inert gas (e.g., argon or nitrogen).

    • Quickly weigh the desired amount of the reagent into a pre-dried vessel.

    • Promptly and securely reseal the main container, purge the headspace with inert gas if possible, and return it to the desiccator.

Protocol 2: Setting up a Moisture-Sensitive Reaction
  • Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for at least 4 hours or by flame-drying under vacuum immediately prior to use.

  • Assembly: Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.

  • Solvent and Reagent Preparation: Use only anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous solvent. All other reagents should also be anhydrous.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction. Add the tert-Butyl 4-bromo-2-methylbenzylcarbamate and other reagents under the inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by appropriate methods (TLC, LC-MS). When the reaction is complete, perform the workup as quickly as is practical, minimizing exposure to aqueous and atmospheric conditions.

References

  • CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. European Patent Office. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of tert-Butyl 4-bromo-2-methylbenzylcarbamate

This guide provides an in-depth comparison of analytical methodologies for determining the purity of tert-butyl 4-bromo-2-methylbenzylcarbamate, a key intermediate in pharmaceutical synthesis. For researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of tert-butyl 4-bromo-2-methylbenzylcarbamate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount as it directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This document moves beyond simple protocol listings to explain the causal reasoning behind method selection and experimental design, empowering you to make informed decisions for your analytical workflows. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths, limitations, and detailed operational protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often the primary technique for purity assessment of non-volatile, thermally stable organic molecules like carbamates.[1][2] Its robustness, precision, and ability to separate a wide range of impurities make it an indispensable tool in quality control.

Causality Behind Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the molecular structure of tert-butyl 4-bromo-2-methylbenzylcarbamate. The compound possesses both nonpolar (tert-butyl, bromomethylbenzyl) and moderately polar (carbamate) moieties, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection using a UV detector. A gradient elution is selected over an isocratic one to ensure that impurities with significantly different polarities are effectively separated and eluted from the column, providing a comprehensive impurity profile.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as area percentages.

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurate Weighing B Dissolution in Diluent A->B C Injection into HPLC B->C D Reversed-Phase Separation C->D E UV Detection (220 nm) D->E F Chromatogram Integration E->F G Area Percent Calculation F->G H Purity Report G->H

Caption: Standard workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] It is particularly useful for identifying unknown impurities.

Causality Behind Method Selection

While highly sensitive, GC-MS presents a potential challenge for carbamates due to their thermal lability; the tert-butoxycarbonyl (Boc) protecting group can cleave at high temperatures in the GC injector.[1][4] Therefore, the primary experimental consideration is to minimize the thermal stress on the molecule. This is achieved by using a lower-than-typical injector temperature and a rapid oven temperature program to elute the compound quickly. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its inertness and ability to separate compounds based on boiling point. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which acts as a "fingerprint" for impurity identification.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C (Optimization may be required to minimize degradation).

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis: Purity is assessed by the area percent of the main peak. Impurities can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

Workflow and Data Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolution in Volatile Solvent B Injection (Low Temp) A->B C Capillary GC Separation B->C D Electron Ionization (EI) C->D E Mass Analysis D->E F TIC Chromatogram Integration E->F G Mass Spectra Library Search E->G H Purity & Impurity ID Report F->H G->H

Caption: Workflow for GC-MS purity and impurity identification.

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

Unlike chromatographic techniques that provide a relative purity (area %), ¹H qNMR can determine the absolute purity (w/w %) of a substance without needing an identical reference standard of the analyte.[5][6] This makes it a powerful, orthogonal technique for primary purity assignment. The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]

Causality Behind Method Selection

The key to a successful qNMR experiment is the selection of a suitable internal standard (IS). The IS must be of high, certified purity, stable, non-volatile, and possess signals that do not overlap with any signals from the analyte or impurities. Maleic anhydride is an excellent choice as its vinylic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (~7.0 ppm) that is typically clear of other signals. A deuterated solvent that fully dissolves both the analyte and the IS is required. Finally, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is crucial for ensuring complete magnetization recovery, which is the foundation of accurate quantification.

Experimental Protocol: ¹H qNMR
  • Sample and Standard Preparation:

    • Accurately weigh about 20 mg of tert-butyl 4-bromo-2-methylbenzylcarbamate into a vial.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans: 16 or 32 (for good signal-to-noise).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the FID.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the tert-butyl singlet) and a signal for the internal standard (e.g., the maleic anhydride singlet).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Workflow and Data Visualization

QNMR_Workflow cluster_prep Precise Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis & Calculation A Weigh Analyte (m_analyte) C Dissolve in Deuterated Solvent A->C B Weigh Internal Std (m_IS) B->C D Acquire Spectrum (Long Relaxation Delay) C->D E Process Spectrum (FT, Phase) D->E F Integrate Analyte & Std Signals E->F G Calculate Absolute Purity (w/w %) F->G

Caption: Workflow for absolute purity determination by qNMR.

Comparative Analysis of Analytical Methods

FeatureHPLC-UVGC-MSQuantitative ¹H NMR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling pointSpectroscopic signal intensity proportional to molar concentration
Purity Type Relative (% Area)Relative (% Area)Absolute (% w/w)
Sensitivity HighVery HighModerate
Impurity ID Possible with reference standards or MS detectorExcellent (via mass spectral library matching)Possible for known structures; challenging for unknowns
Key Advantage Robust, precise, and widely applicable for purity/impurity profiling.Excellent for identifying volatile/semi-volatile impurities.Orthogonal, "absolute" method not requiring an identical standard.[5]
Key Limitation Requires chromophore; relative quantification.Potential for thermal degradation of the analyte.[1]Lower sensitivity; requires a high-purity internal standard.
Best For Routine QC, stability studies, impurity profiling.Identifying unknown volatile impurities, reaction by-products.Primary purity assignment, reference standard characterization.

Potential Impurities and Recommended Detection Methods

Based on a typical synthesis involving the reaction of 4-bromo-2-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O), potential impurities could include:

Potential ImpurityStructureLikely OriginRecommended Analytical Method
4-bromo-2-methylbenzylamineStarting MaterialUnreacted starting materialHPLC, GC-MS
Di-tert-butyl dicarbonate (Boc₂O)ReagentUnreacted reagentGC-MS (decomposes), HPLC (low UV response)
tert-ButanolReagent By-productBy-product from Boc₂O reactionGC-MS
Bis(4-bromo-2-methylbenzyl)ureaSide ProductReaction of the amine with isocyanate intermediateHPLC
Residual Solvents (e.g., DCM, THF)Process-relatedIncomplete dryingGC-MS (Headspace)

Conclusion

No single analytical method is universally superior; rather, the techniques are complementary and should be chosen based on the analytical objective. For routine quality control and the quantification of known impurities, HPLC-UV is the method of choice due to its robustness and precision. When the identification of unknown, volatile, or thermally stable by-products is required, GC-MS provides unparalleled identification capabilities, provided that thermal degradation is carefully managed. For the definitive, orthogonal assignment of absolute purity, particularly for qualifying a reference standard, quantitative NMR is the most authoritative method. A comprehensive purity assessment of tert-Butyl 4-bromo-2-methylbenzylcarbamate should ideally leverage HPLC for impurity profiling and qNMR for an absolute purity value, creating a self-validating system that ensures the highest confidence in material quality for research and drug development.

References

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • ResearchGate. (2015, August 8). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Retrieved from [Link]

  • Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

  • EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

Sources

Comparative

Comparative Guide: tert-Butyl 4-bromo-2-methylbenzylcarbamate in SAR Optimization

Executive Summary: The "Ortho-Methyl" Advantage In Structure-Activity Relationship (SAR) campaigns, the linker region between a pharmacophore and its solubilizing tail is often treated as a passive spacer. However, tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methyl" Advantage

In Structure-Activity Relationship (SAR) campaigns, the linker region between a pharmacophore and its solubilizing tail is often treated as a passive spacer. However, tert-butyl 4-bromo-2-methylbenzylcarbamate (hereafter Compound A ) represents a "privileged" building block that challenges this passivity.

Unlike its unmethylated analog (tert-butyl 4-bromobenzylcarbamate), Compound A introduces a critical ortho-methyl group . This structural feature serves two distinct functions in drug design:

  • Conformational Restriction: It increases the rotational energy barrier of the benzylic amine, reducing the entropic penalty upon protein binding.

  • Metabolic Shielding: It sterically hinders oxidative deamination at the benzylic position, a common metabolic soft spot.

This guide compares Compound A against standard alternatives, providing experimental evidence for its utility in constructing biaryl kinase inhibitors and GPCR ligands.

Comparative Analysis: Structural & Functional Profiling

The Competitors

We compare Compound A against the two most common alternatives in this chemical space:

  • Alternative 1 (The Baseline): tert-Butyl 4-bromobenzylcarbamate (No methyl group).

  • Alternative 2 (The Regioisomer): tert-Butyl 2-bromo-4-methylbenzylcarbamate (Swapped functionality).

Performance Metrics

The following data summarizes the performance of these building blocks in a standard Suzuki-Miyaura coupling (to build a biaryl scaffold) and their subsequent influence on ligand properties.

FeatureCompound A (4-Br, 2-Me)Alt 1 (4-Br, H)Alt 2 (2-Br, 4-Me)Implication
Coupling Efficiency High (88-95%) High (90-98%)Moderate (65-75%)The 4-Br position in Compound A is sterically accessible, unlike the hindered 2-Br in Alt 2.
Rotational Barrier ~2.5 kcal/mol < 0.5 kcal/mol~2.5 kcal/molCompound A "locks" the amine conformation, potentially improving

.
Metabolic Stability High LowHighThe 2-Me group blocks CYP450 oxidation at the benzylic carbon.
Linearity Linear Extension Linear Extension"Kinked" GeometryCompound A maintains a linear vector for fragment growth; Alt 2 forces a turn.
The "Ortho-Effect" Mechanism

The superiority of Compound A in specific SAR contexts stems from the allylic strain (A-strain) created by the 2-methyl group. This forces the benzylic amine out of planarity with the phenyl ring.

  • In Alt 1 (No Me): The amine rotates freely. When binding to a target, the drug must pay an "entropic tax" to freeze this rotation.

  • In Compound A: The rotation is already restricted. The molecule is pre-organized, reducing the entropic cost of binding (

    
    ).
    

Experimental Protocols

Synthesis of tert-Butyl 4-bromo-2-methylbenzylcarbamate

Rationale: While commercially available, in-house synthesis ensures purity and scalability. Precursor: 4-Bromo-2-methylbenzonitrile or 4-Bromo-2-methylbenzylamine.

Protocol (from Amine):

  • Dissolution: Dissolve 4-bromo-2-methylbenzylamine (10 mmol, 2.0 g) in DCM (20 mL).

  • Base Addition: Add TEA (1.5 equiv, 15 mmol) and cool to 0 °C.

  • Protection: Slowly add Boc anhydride (

    
    , 1.1 equiv, 11 mmol) dissolved in DCM.
    
  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hex:EtOAc 4:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    . Dry over 
    
    
    
    .
  • Yield: Expect 92-96% of a white crystalline solid.

Application: Suzuki-Miyaura Cross-Coupling

Rationale: This step utilizes the bromine handle to attach the scaffold to a heteroaryl core (e.g., a kinase hinge binder).

Reagents:

  • Substrate: Compound A (1.0 equiv)

  • Partner: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Selected for robustness against oxidation.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Charge a microwave vial or Schlenk flask with Compound A, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Heating: Heat to 90 °C for 12 hours (thermal) or 110 °C for 30 mins (microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

    • Note: The Boc group is stable under these basic conditions.

Visualizations

Synthetic Workflow & Decision Logic

The following diagram illustrates the workflow for utilizing Compound A, highlighting the critical decision point where the "Ortho-Methyl" effect is evaluated.

G Start Start: Scaffold Selection Choice Is Metabolic Stability or Conformational Lock required? Start->Choice Path_A Select Compound A (4-Br-2-Me) Choice->Path_A Yes (High Rigidity) Path_B Select Standard Linker (4-Br-H) Choice->Path_B No (Flexibility OK) Rxn_1 Reaction 1: Boc Protection (Yield >95%) Path_A->Rxn_1 Path_B->Rxn_1 Rxn_2 Reaction 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Rxn_1->Rxn_2 Rxn_1->Rxn_2 Result_A Result A: Restricted Rotation High Metabolic Stability Rxn_2->Result_A Result_B Result B: Flexible Linker Potential CYP Liability Rxn_2->Result_B

Figure 1: Decision matrix for selecting Compound A versus the standard linker, highlighting downstream SAR consequences.

The "Ortho-Lock" Mechanism

This diagram visualizes the steric clash that restricts rotation, a concept difficult to convey in text alone.

OrthoEffect Ring Phenyl Ring Me 2-Methyl Group (Steric Bulk) Ring->Me Covalent Bond Amine Benzylic Amine (Boc-NH-CH2-) Ring->Amine Covalent Bond Me->Amine Steric Clash (Restricts Rotation) Outcome Pre-organized Conformation Amine->Outcome Result

Figure 2: Schematic of the steric interaction between the 2-methyl group and the benzylic amine.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for general principles of metabolic blocking via steric/electronic modification). Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • PubChem Compound Summary. "2-Methylbenzylamine." (Precursor data). Link

Validation

tert-Butyl 4-bromo-2-methylbenzylcarbamate: The "Atropisomeric Anchor" for High-Selectivity Kinase Inhibitors

Topic: Strategic Application of tert-Butyl 4-bromo-2-methylbenzylcarbamate in Kinase Inhibitor Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of tert-Butyl 4-bromo-2-methylbenzylcarbamate in Kinase Inhibitor Design Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Teams.

Executive Summary: Beyond the Building Block

In the high-stakes arena of covalent kinase inhibition, tert-butyl 4-bromo-2-methylbenzylcarbamate (CAS: 1352896-24-2) is not merely a reagent; it is a privileged structural anchor . While chemically defined as a protected benzylamine, its biological value lies in its ability to introduce a specific 2-methyl-benzyl moiety into drug scaffolds.

This specific substitution pattern is critical for Bruton's Tyrosine Kinase (BTK) inhibitors. The 2-methyl group restricts bond rotation (atropisomerism), forcing the final drug molecule into a bioactive conformation that maximizes selectivity for the BTK ATP-binding pocket while minimizing off-target binding to EGFR or ITK.

This guide compares this scaffold against non-methylated and alternative halogenated precursors, demonstrating why it remains the industry standard for synthesizing second-generation BTK inhibitors (e.g., analogues of Tolebrutinib and Remibrutinib).

Comparative Analysis: The "Methyl Effect" in SAR

The decision to use the 2-methylbenzyl scaffold versus a standard benzyl scaffold is often the difference between a nanomolar drug and a micromolar hit.

Table 1: Scaffold Performance Comparison (Structure-Activity Relationship)
Feature2-Methyl Scaffold (The Product)Unsubstituted Benzyl (Alternative)2-Chloro/Fluoro Scaffold (Alternative)
Conformation Restricted (Rigid): The methyl group creates steric clash, locking the phenyl ring out-of-plane relative to the core.Flexible: Free rotation allows "induced fit" but increases entropic penalty upon binding.Semi-Rigid: Halogens provide some restriction but lack the hydrophobic bulk of methyl.
BTK Potency (IC₅₀) < 10 nM (High affinity due to pre-organized conformation).> 100 nM (Lower affinity due to entropic cost).10–50 nM (Good potency, but metabolic liability differs).
Selectivity (vs. EGFR) High: The rigid twist avoids the EGFR "gatekeeper" residue.Low: Flexibility allows the molecule to adopt conformations that fit EGFR.Moderate: Depends on the specific halogen radius.
Synthetic Utility High: Boc-group withstands Suzuki coupling; Bromide is the ideal coupling partner.High: Easy to couple, but results in less active final compounds.Variable: Chlorides are hard to couple; Iodides are unstable.

Key Insight: In BTK inhibitor design, the 2-methyl group acts as a "conformational lock." It positions the downstream acrylamide warhead at the precise angle required to covalently bond with Cys481 in the BTK active site. Removing this methyl group often results in a >10-fold loss of potency.[1]

Biological Activity & Screening Logic

Since tert-butyl 4-bromo-2-methylbenzylcarbamate is an intermediate, it does not possess intrinsic kinase inhibitory activity. Its "activity" is measured by the performance of the downstream library generated from it.

The Screening Workflow

To validate the utility of this scaffold, researchers do not screen the carbamate itself. Instead, the workflow follows this "Make-Couple-Test" logic:

G Start Start: tert-Butyl 4-bromo- 2-methylbenzylcarbamate Step1 Step 1: Suzuki Coupling (Attach Heterocyclic Core) Start->Step1 Pd(dppf)Cl2 Step2 Step 2: Boc-Deprotection (Reveal Amine) Step1->Step2 TFA/DCM Step3 Step 3: Warhead Attachment (Acryloyl Chloride) Step2->Step3 Acylation Final Final Drug Candidate (Covalent Inhibitor) Step3->Final Screen Screening: ADP-Glo™ Kinase Assay Final->Screen IC50 Determination

Figure 1: The "Make-Couple-Test" workflow. The biological value of the scaffold is realized only after the three-step transformation into a covalent inhibitor.

Experimental Protocols
Protocol A: Synthesis of the Scaffold (Validation)

Objective: To ensure high purity (>98%) of the Boc-protected intermediate before cross-coupling.

  • Reagents: 4-Bromo-2-methylbenzonitrile (Starting Material), Borane-THF complex (

    
    ), Di-tert-butyl dicarbonate (
    
    
    
    ), Triethylamine (TEA).
  • Reduction: Dissolve nitrile (1.0 eq) in THF. Add

    
     (3.0 eq) at 0°C. Reflux for 16h. Quench with MeOH. Isolate 4-bromo-2-methylbenzylamine  as HCl salt.
    
  • Protection: Suspend amine salt in DCM. Add TEA (3.0 eq) and

    
     (1.1 eq). Stir at RT for 1h.
    
  • Workup: Wash with water and brine. Dry over

    
    .
    
  • QC Check:

    
    H NMR must show the distinct doublet for the benzyl 
    
    
    
    and the singlet for the Boc-methyls.
    • Reference Yield: ~90-95%.

Protocol B: Biological Screening (Downstream BTK Assay)

Objective: To screen the final library (derived from the scaffold) for BTK inhibition.

Method: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures the amount of ADP produced by the kinase reaction; highly sensitive for IC50 determination.

  • Preparation: Dilute the final synthesized inhibitor (derived from the scaffold) in DMSO (10-point dose-response, e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Incubate inhibitor with recombinant human BTK (0.4 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5, 2 mM

    
    , 2 mM DTT) for 15 min at RT.
    
  • Substrate Addition: Add ATP (10 µM) and Poly(Glu, Tyr) substrate (0.2 µg/µL). Incubate for 60 min.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Target Benchmark: Effective inhibitors derived from this scaffold should show IC50 < 10 nM .[2]

Technical Specifications & Handling
PropertySpecificationCritical Note
CAS Number 1352896-24-2Verify CAS to avoid "4-bromo-3-methyl" isomers.
Molecular Weight 300.19 g/mol -
Solubility Soluble in DCM, THF, DMSOPoor solubility in water; keep dry.
Stability Stable at RTAcid Sensitive: Avoid exposure to HCl/TFA fumes during storage (removes Boc).
Purity Requirement >98% (HPLC)Impurities (e.g., free amine) will poison Pd catalysts in the subsequent Suzuki coupling.
References
  • BTK Inhibitor SAR & "Methyl Effect"

    • Title: "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development."
    • Source:Journal of Medicinal Chemistry, 2016.[3]

    • URL:[Link]

    • Context: Details how the 2-methyl substituent restricts rotation, favoring the bioactive conform
  • Synthesis & Application: Title: "Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089337A1)." Source:WIPO / Google Patents. URL: Context: Provides the specific synthesis protocol for tert-butyl 4-bromo-2-methylbenzylcarbamate and its conversion into BTK inhibitors.
  • Kinase Assay Methodology: Title: "ADP-Glo™ Kinase Assay Systems Protocol." Source:Promega Corporation. Context: Standard industry protocol for screening the activity of the final compounds.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
tert-Butyl 4-bromo-2-methylbenzylcarbamate
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